4,4-Diethoxybut-1-ene
Description
Properties
IUPAC Name |
4,4-diethoxybut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCYIYOCMALJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292502 | |
| Record name | 4,4-diethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10602-36-5 | |
| Record name | 10602-36-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-diethoxybut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Butenal diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4,4-Diethoxybut-1-ene CAS number and registry information
An In-depth Technical Guide to 4,4-Diethoxybut-1-ene
This technical guide provides a comprehensive overview of this compound, a valuable bifunctional molecule in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physical properties, synthetic methodologies, and key applications.
Chemical Identity and Registry Information
This compound, also known as 3-butenal diethyl acetal, is an organic compound featuring both an alkene and an acetal functional group. The acetal group serves as a protected form of an aldehyde, making this compound a useful C4 building block in multi-step synthetic pathways.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 10602-36-5 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C8H16O2 | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| InChIKey | PRCYIYOCMALJCX-UHFFFAOYSA-N | [1] |
| SMILES | CCOCC(C=C)OCC | [1] |
| Synonyms | 3-Butenal diethyl acetal, 1-Butene, 4,4-diethoxy- | [2] |
| EC Number | 626-612-3 | [1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental setups.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Boiling Point | 66-67 °C at 50 mm Hg | [2][3] |
| Density | 0.851 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.408 | [2] |
| Flash Point | 93 °F (33.9 °C) | [2] |
| Form | Liquid | [2] |
| LogP (estimated) | 1.825 | [2] |
Synthesis and Experimental Protocols
A plausible synthetic workflow for this compound is the acid-catalyzed acetalization of 3-butenal with ethanol.
Caption: General workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
This compound is a versatile synthetic intermediate. Its utility stems from the presence of two distinct functional groups that can be manipulated selectively.
-
Protected Aldehyde: The diethyl acetal group serves as a stable protecting group for the butyraldehyde moiety. This allows for chemical transformations to be carried out on the alkene part of the molecule without affecting the aldehyde. The aldehyde can be easily deprotected under mild acidic conditions when needed.
-
Alkene Functionality: The terminal double bond can undergo a variety of classical alkene reactions, such as hydrogenation, halogenation, hydroboration-oxidation, and epoxidation.
This dual functionality makes it a valuable building block in the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. For instance, the related compound 4,4-dimethoxybut-1-yne is a key intermediate in the synthesis of heterocyclic compounds, functionalized alkenes, and various biomolecules.[4] By analogy, this compound can be used to introduce a four-carbon chain with a latent aldehyde functionality into a target molecule, a common strategy in the total synthesis of complex natural products and in the construction of scaffolds for medicinal chemistry.
Caption: Reactivity pathways of this compound in organic synthesis.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor.[2] It is also reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code | Description | Reference |
| Flammable liquid and vapour | H226 | Flammable liquid and vapour | [2] |
| Skin irritation | H315 | Causes skin irritation | [2] |
| Serious eye irritation | H319 | Causes serious eye irritation | [2] |
| Respiratory irritation | H335 | May cause respiratory irritation | [2] |
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood. Store in a cool, dry, and well-ventilated place away from sources of ignition.
References
- 1. This compound | C8H16O2 | CID 256426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-DIMETHOXY-1-BUTENE | 10602-36-5 [amp.chemicalbook.com]
- 3. 10602-36-5 CAS MSDS (4,4-DIMETHOXY-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of 4,4-Diethoxybut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxybut-1-ene, also known as 3-butenal diethyl acetal, is a bifunctional organic molecule featuring a terminal alkene and a diethyl acetal group.[1][2] This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1] The alkene moiety serves as a handle for various addition and polymerization reactions, while the acetal acts as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group. This guide provides a comprehensive overview of the molecular structure, bonding, spectroscopic signature, and key reactions of this compound.
Molecular Structure and Bonding
The molecular structure of this compound consists of a four-carbon chain with a double bond between C1 and C2, and a diethyl acetal functional group at the C4 position. The presence of the double bond introduces sp² hybridization for C1 and C2, resulting in a planar geometry for this part of the molecule. The remaining carbon atoms (C3 and C4, and those in the ethoxy groups) are sp³ hybridized, leading to a tetrahedral geometry around these centers.
Predicted Bond Lengths and Angles
| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |
| C1=C2 | ~1.34 | ∠(H-C1-H) | ~117 |
| C2-C3 | ~1.51 | ∠(H-C1=C2) | ~121.5 |
| C3-C4 | ~1.53 | ∠(C1=C2-C3) | ~124 |
| C4-O | ~1.43 | ∠(C2-C3-C4) | ~112 |
| O-C(ethyl) | ~1.43 | ∠(C3-C4-O) | ~109.5 |
| C-H (sp²) | ~1.09 | ∠(O-C4-O) | ~109.5 |
| C-H (sp³) | ~1.10 | ∠(C4-O-C(ethyl)) | ~112 |
Note: These values are estimates and may vary slightly depending on the computational method and basis set used.
Spectroscopic Characterization
The structural features of this compound can be elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The predicted chemical shifts are presented in the tables below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1 (CH₂=) | 5.0 - 5.2 | m | 2H |
| H2 (=CH-) | 5.7 - 5.9 | m | 1H |
| H3 (-CH₂-) | 2.2 - 2.4 | m | 2H |
| H4 (-CH(O)₂) | 4.5 - 4.7 | t | 1H |
| -OCH₂CH₃ (methylene) | 3.4 - 3.6 | q | 4H |
| -OCH₂CH₃ (methyl) | 1.1 - 1.3 | t | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH₂=) | ~117 |
| C2 (=CH-) | ~134 |
| C3 (-CH₂-) | ~35 |
| C4 (-CH(O)₂) | ~102 |
| -OCH₂CH₃ (methylene) | ~61 |
| -OCH₂CH₃ (methyl) | ~15 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| =C-H | Stretching | 3080 - 3010 | Medium |
| C-H (sp³) | Stretching | 2980 - 2850 | Strong |
| C=C | Stretching | 1645 - 1635 | Medium-Weak |
| C-O-C (acetal) | Asymmetric Stretching | 1150 - 1085 | Strong |
| =C-H | Out-of-plane Bending | 995 - 985 and 915 - 905 | Strong |
Experimental Protocols
Synthesis of this compound (3-Butenal diethyl acetal)
This protocol is adapted from the general synthesis of acetals from aldehydes.
Materials:
-
3-Butenal
-
Ethanol
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid or amidosulfonic acid)[3]
-
Anhydrous potassium carbonate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol and triethyl orthoformate.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
Cool the mixture in an ice bath and add 3-butenal dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding anhydrous potassium carbonate to neutralize the acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and reference to the solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
Obtain the IR spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or diethyl ether) into the GC.
-
Obtain the mass spectrum of the eluting peak corresponding to this compound.
Chemical Reactivity: Acid-Catalyzed Hydrolysis
The acetal group of this compound is stable under neutral and basic conditions but can be readily hydrolyzed in the presence of an acid catalyst to yield 3-butenal and two equivalents of ethanol.[4] This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water.
References
Spectroscopic Profile of 4,4-Diethoxybut-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Diethoxybut-1-ene, a valuable intermediate in organic synthesis. Due to the limited availability of a complete set of experimentally verified spectra for this specific compound in public databases, this guide presents a combination of predicted data and experimental data for structurally analogous compounds. This information is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the predicted and analogous experimental spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (CH₂) | 5.20 - 5.30 | m | |
| H-2 (CH) | 5.85 - 5.95 | m | |
| H-3 (CH₂) | 2.30 - 2.40 | m | |
| H-4 (CH) | 4.50 - 4.60 | t | 5.5 |
| OCH₂CH₃ | 3.45 - 3.60 | m | |
| OCH₂CH₃ | 1.15 - 1.25 | t | 7.0 |
Predicted data is computationally generated and should be used as an estimation. Verification by experimental analysis is recommended.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-1 (=CH₂) | 117.5 |
| C-2 (=CH) | 134.5 |
| C-3 (CH₂) | 37.0 |
| C-4 (CH) | 102.0 |
| OCH₂CH₃ | 61.5 |
| OCH₂CH₃ | 15.5 |
Predicted data is computationally generated and should be used as an estimation. Verification by experimental analysis is recommended.
Table 3: Key Infrared (IR) Absorption Bands for Similar Alkene Ethers
| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) |
| =C-H | Stretching | 3080 - 3010 |
| C-H (alkane) | Stretching | 2980 - 2850 |
| C=C | Stretching | 1645 - 1635 |
| C-O-C | Stretching (asymmetric) | 1150 - 1085 |
| =C-H | Bending (out-of-plane) | 1000 - 910 |
This data is based on characteristic absorption regions for alkene and ether functional groups and should be considered as a guide.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound
| m/z | Proposed Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 115 | [M - C₂H₅]⁺ |
| 99 | [M - OC₂H₅]⁺ |
| 73 | [CH(OC₂H₅)₂]⁺ |
| 55 | [C₄H₇]⁺ |
Predicted fragmentation patterns are based on common fragmentation pathways for ethers and acetals and should be confirmed with experimental data.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
¹H and ¹³C NMR Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time may be necessary compared to ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 1 mg/mL.
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
The separated components elute from the GC column and enter the mass spectrometer.
-
Mass spectra are typically acquired using electron ionization (EI) at 70 eV. The mass analyzer scans a mass range of m/z 35-300.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as this compound.
An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 4,4-Diethoxybut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4,4-diethoxybut-1-ene. The content herein is intended to serve as a comprehensive resource for the structural elucidation and verification of this compound, leveraging predictive data based on analogous structures.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted based on the known spectral data of its close structural analog, acrolein diethyl acetal (3,3-diethoxyprop-1-ene), with adjustments made for the presence of an additional methylene group (CH₂). The quantitative data, including predicted chemical shifts (δ), multiplicities, coupling constants (J), and proton assignments, are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| =CH₂ (Ha, Hb) | 5.20 - 5.40 | m | J(Hc,Ha) ≈ 10.0, J(Hc,Hb) ≈ 17.0, J(Ha,Hb) ≈ 2.0 | 2H |
| -CH= (Hc) | 5.70 - 5.90 | ddt | J(Hc,Hb) ≈ 17.0, J(Hc,Ha) ≈ 10.0, J(Hc,Hd) = 6.5 | 1H |
| -CH₂- (Hd) | 2.30 - 2.50 | dt | J(Hd,He) = 5.5, J(Hc,Hd) = 6.5 | 2H |
| -CH(OEt)₂ (He) | 4.50 - 4.70 | t | J(He,Hd) = 5.5 | 1H |
| -OCH₂CH₃ (Hf) | 3.40 - 3.70 | q | J(Hf,Hg) = 7.0 | 4H |
| -OCH₂CH₃ (Hg) | 1.15 - 1.25 | t | J(Hg,Hf) = 7.0 | 6H |
Note: The predicted values are based on the analysis of acrolein diethyl acetal and general principles of ¹H NMR spectroscopy. Actual experimental values may vary slightly.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A standard 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
Insertion and Locking: Insert the sample into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Visualization of the ¹H NMR Analysis Workflow
The logical progression for analyzing the ¹H NMR spectrum of this compound is outlined in the following diagram. This workflow illustrates the steps from initial data acquisition to the final structural confirmation.
Caption: Workflow for the ¹H NMR analysis of this compound.
This comprehensive guide provides the necessary information for the successful analysis and interpretation of the ¹H NMR spectrum of this compound, which is a critical step in its characterization for research and development purposes.
4,4-Diethoxybut-1-ene: A Comprehensive Technical Guide to a Masked Aldehyde Synthon
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxybut-1-ene, also known as 3-butenal diethyl acetal, is a valuable reagent in organic synthesis, primarily serving as a masked aldehyde synthon for but-3-enal. Its structure incorporates a terminal alkene and a diethyl acetal, the latter of which functions as a protecting group for an aldehyde. This arrangement allows for selective reactions at the alkene moiety without interference from the highly reactive aldehyde group. Subsequent deprotection under acidic conditions readily unmasks the aldehyde, providing a versatile route to γ,δ-unsaturated aldehydes and their derivatives. These structures are key intermediates in the synthesis of a wide range of molecules, including natural products, pharmaceuticals, and flavor and fragrance compounds. This guide provides an in-depth overview of the synthesis, key reactions, and experimental protocols related to this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, often starting from crotonaldehyde. One common approach involves the protection of the aldehyde group in crotonaldehyde as a diethyl acetal.
A general procedure for the acetalization of α,β-unsaturated aldehydes involves their reaction with an alcohol, such as ethanol, in the presence of an orthoformate, like triethyl orthoformate, and an acid catalyst.
Table 1: Synthesis of Acetal from α,β-Unsaturated Aldehyde
| Starting Material | Reagents | Catalyst | Yield (%) | Reference |
| 3-Methyl-2-butenal | Ethanol, Triethyl orthoformate | Amidosulfonic acid | 73.1 | [1] |
While a specific, detailed experimental protocol for the synthesis of this compound from crotonaldehyde was not found in the immediate search results, the following procedure for a similar compound can be adapted.
Experimental Protocol: Synthesis of 3-Methyl-2-butenal Diethyl Acetal[1]
-
Reaction Setup: To a reaction vessel, add 106.6 g (2.32 mol) of ethanol, 306 g (2.07 mol) of triethyl orthoformate, and 330 mg (3.4 mmol) of amidosulfonic acid.
-
Addition of Aldehyde: While cooling the mixture with an ice bath, add 125 g (1.49 mol) of 3-methyl-2-butenal dropwise over 2.5 hours.
-
Reaction: Stir the reaction mixture for an additional 1.5 hours.
-
Workup: Add 10 g of K₂CO₃ to the reaction mixture.
-
Purification: The product can be purified by distillation to yield the diethyl acetal.
This protocol can likely be adapted for crotonaldehyde to produce this compound.
Core Utility: The Masked Aldehyde
The primary utility of this compound lies in its role as a masked aldehyde. The acetal group is stable under neutral and basic conditions, allowing for a variety of chemical transformations to be performed on the terminal alkene.
Key Reactions and Applications
The terminal alkene of this compound is amenable to a variety of standard alkene transformations.
Hydroformylation
Hydroformylation of the double bond can introduce a formyl group, leading to a dialdehyde precursor after deprotection.
Heck Coupling
Palladium-catalyzed Heck coupling can be used to form a new carbon-carbon bond at the terminal position of the alkene.
Epoxidation
Epoxidation of the alkene, followed by nucleophilic ring-opening, provides a route to functionalized diols.
Grignard and Wittig Reactions (Post-Deprotection)
Following the deprotection of the acetal to reveal the aldehyde, but-3-enal can undergo a wide range of subsequent reactions.
-
Grignard Reaction: The addition of Grignard reagents (R-MgX) to the aldehyde functionality of but-3-enal allows for the formation of secondary alcohols. Organomagnesium halides are potent nucleophiles that readily attack the electrophilic carbonyl carbon.[1][2][3][4]
-
Wittig Reaction: The Wittig reaction provides a powerful method for alkene synthesis by reacting the aldehyde with a phosphonium ylide. This reaction is highly versatile for creating new carbon-carbon double bonds with good control over the location of the new bond.[5][6][7][8][9]
Deprotection of the Acetal
The crucial step in utilizing this compound as a masked aldehyde is the hydrolysis of the acetal to reveal the aldehyde functionality. This is typically achieved under acidic conditions.
Experimental Protocol: General Acid-Catalyzed Hydrolysis of Acetals
-
Dissolution: Dissolve the acetal in a suitable organic solvent such as acetone or tetrahydrofuran.
-
Acidification: Add a catalytic amount of a mild acid. Options include p-toluenesulfonic acid (p-TsOH), amberlyst-15 resin, or dilute aqueous hydrochloric acid.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the acid with a weak base such as sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude aldehyde can then be purified by distillation or chromatography.
It is important to note that the resulting but-3-enal is a volatile and potentially unstable compound, and it is often used immediately in the next synthetic step without extensive purification.
Conclusion
This compound serves as a highly effective masked synthon for the versatile but-3-enal. Its stability under a range of reaction conditions allows for selective transformations at the alkene functionality, followed by a straightforward deprotection to reveal the aldehyde. This strategy provides a valuable tool for the synthesis of complex molecules in various fields, including pharmaceuticals and materials science. The protocols and reaction schemes presented in this guide offer a framework for the practical application of this useful building block in organic synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
The Vinyl Frontier: A Technical Guide to the Fundamental Reactivity of the Vinyl Group in 4,4-Diethoxybut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactivity of the vinyl group in 4,4-diethoxybut-1-ene, a versatile building block in organic synthesis. The presence of the acetal functionality introduces unique electronic and steric influences on the reactivity of the terminal alkene, making it a subject of interest for the construction of complex molecular architectures. This document provides a detailed overview of its key reactions, including acid-catalyzed hydrolysis, cycloaddition reactions, and hydrogenation, supported by experimental protocols and quantitative data from analogous systems.
Core Reactivity Profile
The vinyl group in this compound exhibits the characteristic reactivity of an electron-rich alkene. The adjacent diethoxy acetal group, while not directly conjugated to the double bond, can influence the reactivity through steric hindrance and by providing a site for intramolecular interactions under certain conditions. The primary modes of reactivity for the vinyl group include:
-
Electrophilic Addition: The double bond is susceptible to attack by electrophiles, with the regioselectivity governed by the stability of the resulting carbocation intermediate.
-
Cycloaddition: It can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings.
-
Hydrogenation: The vinyl group can be readily reduced to the corresponding saturated alkyl chain via catalytic hydrogenation.
-
Hydrolysis of the Acetal Group: While not a reaction of the vinyl group itself, the acidic conditions often employed in reactions involving the vinyl ether can lead to the hydrolysis of the acetal to the corresponding aldehyde.
Key Reactions and Experimental Protocols
Acid-Catalyzed Hydrolysis of the Acetal
The acetal group of this compound can be hydrolyzed under acidic conditions to yield 3-butenal. This reaction is a classic example of acetal deprotection and proceeds via a protonated intermediate.
Reaction Mechanism:
The hydrolysis is initiated by protonation of one of the ethoxy oxygens, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which is in equilibrium with the final aldehyde product.
Figure 1: Mechanism of Acid-Catalyzed Acetal Hydrolysis.
Experimental Protocol (Representative):
A solution of this compound (1.0 eq) in a mixture of tetrahydrofuran and water (10:1) is treated with a catalytic amount of a strong acid, such as hydrochloric acid (0.1 M). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.
Quantitative Data (Analogous System):
The kinetics of the acid-catalyzed hydrolysis of vinyl ethers have been studied extensively. For ethyl vinyl ether, the reaction is first-order in both the ether and the hydronium ion.[1] The rate constants for the hydrolysis of various vinyl ethers are influenced by the electronic and steric nature of the substituents.
| Catalyst | Substrate | Rate Constant (k) | Temperature (°C) | Reference |
| H₃O⁺ | Ethyl Vinyl Ether | Varies with [H₃O⁺] | 25 | [1] |
| HCOOH | Ethyl Vinyl Ether | General acid catalysis observed | 25 | [1] |
| CH₃COOH | Ethyl Vinyl Ether | General acid catalysis observed | 25 | [1] |
Table 1: Kinetic Data for the Acid-Catalyzed Hydrolysis of Ethyl Vinyl Ether.
Diels-Alder Cycloaddition
The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene rings. The stereoselectivity of the reaction is governed by the principles of orbital symmetry, with the endo product often being the kinetic product.
Reaction Workflow:
Figure 2: General Workflow for a Diels-Alder Reaction.
Experimental Protocol (Representative):
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene is added a freshly cracked diene, for example, cyclopentadiene (1.2 eq). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the Diels-Alder adduct. For less reactive dienes, a Lewis acid catalyst such as zinc chloride may be added to accelerate the reaction.[2]
Quantitative Data (Analogous Systems):
The yields of Diels-Alder reactions are highly dependent on the nature of the diene and dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.
| Diene | Dienophile | Product Yield (%) | Conditions | Reference |
| Cyclopentadiene | Maleic Anhydride | High | Room Temperature | [3] |
| Anthracene-9-methanol | N-methylmaleimide | High | Reflux in water | [4] |
| 2-Furfuryl acetate | Dienophile 3 | 62 | Room Temperature | [5] |
Table 2: Representative Yields for Diels-Alder Reactions.
Catalytic Hydrogenation
The vinyl group of this compound can be selectively reduced to an ethyl group through catalytic hydrogenation, typically using a palladium catalyst. This reaction is highly efficient and proceeds under mild conditions.
Logical Relationship of Hydrogenation:
Figure 3: Hydrogenation of the Vinyl Group.
Experimental Protocol (Representative):
A solution of this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate is added to a flask containing a catalytic amount of 10% palladium on carbon (Pd/C). The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to give the hydrogenated product, 4,4-diethoxybutane.
Quantitative Data (Analogous Systems):
Catalytic hydrogenation of alkenes is generally a high-yielding reaction. The choice of catalyst and solvent can influence the reaction rate and selectivity.
| Substrate | Catalyst | Solvent | Yield (%) | Conditions | Reference |
| Various Alkenes | Pd/C | Dichloromethane | High | 1 atm H₂, RT | [6] |
| Cholesterol | Pd/C | Dichloromethane | High | 1 atm H₂, RT | [6] |
| Tetrasubstituted Olefins | Pt-Ni alloy | Cyclohexane | High | 10 bar H₂, RT | [7] |
Table 3: Representative Yields for Catalytic Hydrogenation of Alkenes.
Spectroscopic Data
The structure of this compound and its reaction products can be confirmed using various spectroscopic techniques.
| Technique | Key Features for this compound |
| ¹H NMR | Signals corresponding to the vinyl protons (δ ~5.0-6.0 ppm), the methine proton of the acetal (δ ~4.5 ppm), the methylene protons adjacent to the acetal and the double bond, and the ethoxy groups. |
| ¹³C NMR | Resonances for the vinyl carbons, the acetal carbon, and the carbons of the ethoxy groups. |
| IR | Characteristic C=C stretching vibration for the vinyl group (~1640 cm⁻¹) and C-O stretching vibrations for the acetal (~1100-1000 cm⁻¹). |
| Mass Spec | Molecular ion peak and fragmentation pattern consistent with the structure. |
Table 4: Expected Spectroscopic Data for this compound.
Conclusion
The vinyl group in this compound serves as a versatile handle for a variety of chemical transformations. Its reactivity is characteristic of an electron-rich alkene, allowing for participation in electrophilic additions, cycloadditions, and hydrogenation reactions. The neighboring acetal functionality, while not directly conjugated, can be a site for strategic deprotection to unmask an aldehyde. This dual functionality makes this compound a valuable synthon for the synthesis of complex organic molecules in the fields of materials science, natural product synthesis, and drug development. Further investigation into the specific quantitative aspects of its reactivity will undoubtedly expand its utility in these areas.
References
- 1. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.arizona.edu [repository.arizona.edu]
- 7. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 3-Butenal Diethyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-butenal diethyl acetal. Understanding the chemical behavior of this compound is crucial for its effective use in research, development, and manufacturing, ensuring the integrity of experiments and the safety of personnel. This document outlines the principal degradation pathways, provides recommendations for storage and handling, and details experimental protocols for stability assessment.
Chemical Stability Profile
3-Butenal diethyl acetal, like other acetals, exhibits a distinct stability profile characterized by sensitivity to acidic conditions and the potential for peroxide formation upon exposure to atmospheric oxygen.
Hydrolysis
The primary degradation pathway for 3-butenal diethyl acetal is acid-catalyzed hydrolysis. In the presence of even catalytic amounts of acid and water, the acetal linkage is cleaved to yield 3-butenal and two equivalents of ethanol. This reaction is reversible, but in aqueous environments, the equilibrium favors the formation of the aldehyde and alcohol.
Key Points:
-
Acidic Conditions: Rapid degradation.
-
Neutral and Basic Conditions: Generally stable.[1]
The generally accepted mechanism for acid-catalyzed acetal hydrolysis proceeds through a resonance-stabilized carboxonium ion intermediate, which is the rate-determining step.[3][4][5][6]
Peroxide Formation
As a compound with ether linkages, 3-butenal diethyl acetal is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[7] This autooxidation process can be accelerated by the presence of impurities. The accumulation of peroxides poses a significant safety hazard, as they can detonate upon shock, heat, or friction. It is therefore imperative to monitor for the presence of peroxides, especially in older containers or samples that have been opened. A general control limit for peroxide concentration in solvents is often considered to be 100 ppm.[8]
Thermal and Photostability
While specific studies on the thermal and photostability of 3-butenal diethyl acetal are limited, its classification as a flammable liquid indicates a potential for degradation at elevated temperatures.[9] As with many organic molecules, exposure to ultraviolet (UV) light may promote degradation, including peroxide formation.
Recommended Storage and Handling
Proper storage and handling are critical to maintain the quality and ensure the safe use of 3-butenal diethyl acetal.
Storage Conditions
The following table summarizes the recommended storage conditions for 3-butenal diethyl acetal based on safety data sheets and general chemical knowledge.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area.[10] Options include room temperature or refrigeration in a flammables-rated unit. | To minimize evaporation and potential degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent the formation of peroxides. |
| Light | Protect from direct sunlight.[2] Store in an amber or opaque container. | To prevent photodegradation and peroxide formation. |
| Container | Keep container tightly closed in a dry place.[2][10] | To prevent contamination with water and subsequent hydrolysis, and to minimize exposure to air. |
| Incompatible Materials | Acids, strong oxidizing agents, strong bases, and strong reducing agents.[2] | To prevent chemical reactions that could lead to degradation or hazardous situations. |
Handling Precautions
When handling 3-butenal diethyl acetal, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and explosion-proof equipment.[10]
-
Static Discharge: Take precautionary measures against static discharge.[10]
-
Peroxide Testing: Regularly test for the presence of peroxides, especially for containers that have been open for more than 12 months. A recommended shelf life for opened containers of similar acetals is 12 months.[1]
Experimental Protocols
The following sections provide detailed methodologies for assessing the stability of 3-butenal diethyl acetal.
Stability Indicating HPLC Method for Hydrolysis Studies
This protocol describes a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the hydrolysis of 3-butenal diethyl acetal.
Objective: To develop and validate an HPLC method capable of separating and quantifying 3-butenal diethyl acetal from its primary degradation product, 3-butenal.
Materials and Reagents:
-
3-Butenal diethyl acetal reference standard
-
3-Butenal reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or phosphoric acid
-
pH meter
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Chromatographic Conditions Development:
-
Mobile Phase: A gradient elution is often effective for separating compounds with different polarities. Start with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape. A typical gradient could be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: 5% A, 95% B
-
18-20 min: Linear gradient back to 95% A, 5% B
-
20-25 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where both 3-butenal diethyl acetal and 3-butenal have reasonable absorbance (e.g., 210 nm).
-
Injection Volume: 10 µL
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Prepare a solution of 3-butenal diethyl acetal (e.g., 1 mg/mL) in a solution of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 40 °C) and take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Neutralize the samples with a suitable base before injection.
-
Base Hydrolysis: Prepare a solution of 3-butenal diethyl acetal in 0.1 M sodium hydroxide. Treat similarly to the acid hydrolysis samples.
-
Neutral Hydrolysis: Prepare a solution of 3-butenal diethyl acetal in water. Treat similarly to the acid hydrolysis samples.
-
Oxidative Degradation: Prepare a solution of 3-butenal diethyl acetal in a solution of 3% hydrogen peroxide. Keep at room temperature and sample at various time points.
-
Thermal Degradation: Expose the solid or neat liquid sample to dry heat (e.g., 60 °C) for a specified period. Dissolve in a suitable solvent for analysis.
-
Photodegradation: Expose a solution of 3-butenal diethyl acetal to UV light (e.g., in a photostability chamber).
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines, including specificity (peak purity analysis of the parent compound in the presence of degradation products), linearity, accuracy, precision, and robustness.
-
Protocol for Peroxide Detection
This protocol describes a qualitative and semi-quantitative method for the detection of peroxides in 3-butenal diethyl acetal.
Objective: To safely detect the presence of peroxides in a sample of 3-butenal diethyl acetal.
Method 1: Peroxide Test Strips
Materials:
-
Commercially available peroxide test strips (e.g., Quantofix®)
-
Sample of 3-butenal diethyl acetal
-
Deionized water
Procedure:
-
Dip the test strip into the 3-butenal diethyl acetal sample for 1 second.
-
Allow the solvent to evaporate from the test strip.
-
Add one drop of deionized water to the test pad.[8]
-
Compare the color of the test pad to the color scale provided with the test strips. A blue color indicates the presence of peroxides.[8]
Method 2: Potassium Iodide Test
Materials:
-
Sample of 3-butenal diethyl acetal
-
Glacial acetic acid
-
Potassium iodide (KI) crystals
-
Starch solution (optional)
Procedure:
-
In a clean, dry test tube, add 1 mL of the 3-butenal diethyl acetal sample.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 0.1 g of potassium iodide crystals.
-
Gently swirl the mixture.
-
A yellow to brown color indicates the presence of peroxides. A faint yellow color suggests a low concentration, while a brown color indicates a high concentration.[8]
-
For increased sensitivity, a drop of starch solution can be added. A blue-black color will form in the presence of iodine, which is generated from the reaction of peroxides with potassium iodide.
Interpretation of Results: If peroxides are detected, the material should be handled with extreme caution. Distillation or concentration of peroxidized material should not be performed. Consult your institution's safety guidelines for procedures on the removal of peroxides or the disposal of the contaminated material.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key degradation pathway and a recommended workflow for handling and storage.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The spontaneous hydrolysis of acetals: sensitivity to the leaving group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. 3-Butenal diethyl acetal 97 10602-36-5 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Unveiling 4,4-Diethoxybut-1-ene: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxybut-1-ene, also known as 3-butenal diethyl acetal, is a valuable bifunctional molecule in organic synthesis. Its structure incorporates both a terminal alkene and a protected aldehyde in the form of a diethyl acetal. This unique combination allows for selective chemical transformations at either functional group, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this important compound, presenting key data in a structured format, detailing experimental protocols, and illustrating the synthetic logic through diagrams.
Discovery and First Synthesis
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in a historical context, its first preparation is logically situated within the broader exploration of acetal chemistry and the reactions of α,β-unsaturated aldehydes in the mid-20th century. The synthesis of unsaturated acetals was an active area of research, and the preparation of this compound can be inferred to have emerged from systematic studies on the protection of aldehyde functionalities in unsaturated systems.
The most probable and historically consistent first synthesis of this compound involves the acid-catalyzed reaction of crotonaldehyde with triethyl orthoformate and ethanol. This method represents a straightforward and efficient way to form the diethyl acetal while preserving the terminal double bond. Another plausible early method involves the isomerization of the thermodynamically less stable 1,1-diethoxy-2-butene under acidic conditions.
Core Data Summary
The following tables summarize the key quantitative data associated with the physical properties and a plausible first synthesis of this compound.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Boiling Point | 66-67 °C at 50 mmHg |
| Density | 0.851 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.408 |
| CAS Number | 10602-36-5 |
Table 2: Representative Synthesis Data for this compound
| Parameter | Value | Reference |
| Starting Materials | Crotonaldehyde, Triethyl Orthoformate, Ethanol | General Acetal Synthesis Protocols |
| Catalyst | Acid Catalyst (e.g., p-toluenesulfonic acid) | General Acetal Synthesis Protocols |
| Typical Yield | Not explicitly found for the first synthesis, but analogous reactions suggest moderate to high yields. | N/A |
| ¹H NMR Data | Not explicitly found for the first synthesis. Modern spectral data would be required for confirmation. | N/A |
| ¹³C NMR Data | Not explicitly found for the first synthesis. Modern spectral data would be required for confirmation. | N/A |
| IR Spectroscopy Data | Not explicitly found for the first synthesis. Key peaks would include C=C stretch and C-O-C stretch. | N/A |
Experimental Protocols
While the exact parameters of the very first synthesis are not documented in a single source, a representative and plausible experimental protocol based on established methods for acetal synthesis is detailed below.
Synthesis of this compound from Crotonaldehyde
Materials:
-
Crotonaldehyde
-
Triethyl orthoformate
-
Absolute Ethanol
-
Anhydrous p-toluenesulfonic acid (catalyst)
-
Anhydrous sodium carbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of crotonaldehyde in absolute ethanol.
-
Catalyst Addition: A catalytic amount of anhydrous p-toluenesulfonic acid is added to the stirred solution.
-
Reagent Addition: Triethyl orthoformate is added dropwise to the reaction mixture from the dropping funnel. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting aldehyde.
-
Workup: Once the reaction is complete, the mixture is cooled, and the acid catalyst is neutralized by the addition of anhydrous sodium carbonate. The mixture is stirred until effervescence ceases.
-
Extraction: The reaction mixture is filtered, and the filtrate is partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed with saturated sodium chloride solution (brine) and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Logical and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical pathway for the synthesis of this compound and a typical experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for synthesis and purification.
References
In-Depth Technical Guide on the Thermochemical Data of 4,4-Diethoxybut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 4,4-Diethoxybut-1-ene. Due to the absence of experimentally determined thermochemical data for this specific compound in publicly available literature, this guide utilizes the well-established Benson group additivity method to estimate its gas-phase enthalpy of formation, standard entropy, and heat capacity at various temperatures. Detailed methodologies for common experimental techniques used to determine these properties are also presented to guide future empirical studies. Furthermore, a plausible synthetic pathway for this compound is proposed and visualized.
Estimated Thermochemical Data
The thermochemical properties of this compound were estimated using Benson's group additivity method. This method posits that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent polyvalent atomic groups. The molecule was dissected into the following groups, and their corresponding literature values were used for the calculations.
Table 1: Benson Group Additivity Values Used for Estimation
| Group | Description | ΔHf°(298.15 K) (kcal/mol) | S°(298.15 K) (cal/mol·K) | Cp(300 K) (cal/mol·K) | Cp(500 K) (cal/mol·K) | Cp(800 K) (cal/mol·K) | Cp(1000 K) (cal/mol·K) |
| C-(C)(H)3 | Methyl group | -10.20 | 30.41 | 6.19 | 10.39 | 15.65 | 18.23 |
| C-(O)(C)(H)2 | Methylene group bonded to carbon and oxygen | -7.90 | 30.13 | 5.80 | 9.40 | 14.20 | 16.80 |
| O-(C)2 | Ether oxygen bonded to two carbons | -23.70 | 9.42 | 4.00 | 5.50 | 6.50 | 7.00 |
| C-(O)2(C)(H) | Acetal group | -36.60 | -11.60 | 5.40 | 9.80 | 14.50 | 16.90 |
| C-(Cd)(C)(H)2 | Methylene group adjacent to a double bond | -4.93 | 30.13 | 5.51 | 8.86 | 13.25 | 15.62 |
| Cd-(C)(H) | Vinylic CH group | 8.59 | 27.61 | 5.10 | 8.20 | 11.80 | 13.50 |
| Cd-(H)2 | Vinylic CH2 group | 6.26 | 27.61 | 4.80 | 7.80 | 11.20 | 12.80 |
Note on Group Value Sources: The values for C-(C)(H)3, C-(O)(C)(H)2, O-(C)2, and C-(O)2(C)(H) are standard values from Benson's compilations. The values for C-(Cd)(C)(H)2, Cd-(C)(H), and Cd-(H)2 are from updated compilations for unsaturated hydrocarbons.
The estimated thermochemical data for this compound are summarized in Table 2.
Table 2: Estimated Thermochemical Data for this compound
| Property | Estimated Value |
| Enthalpy of Formation (Gas, 298.15 K) | -71.87 kcal/mol |
| Standard Entropy (Gas, 298.15 K) | 109.81 cal/mol·K |
| Heat Capacity (Cp) (Gas) | |
| 300 K | 43.00 cal/mol·K |
| 500 K | 68.21 cal/mol·K |
| 800 K | 97.60 cal/mol·K |
| 1000 K | 114.35 cal/mol·K |
Experimental Protocols for Thermochemical Data Determination
While estimated data provides valuable insight, experimental verification is crucial for high-accuracy applications. The following are standard experimental protocols for determining the key thermochemical properties of organic compounds like this compound.
Determination of Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation (ΔHf°) is most accurately determined by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
-
Calorimeter Setup: The bomb is sealed, pressurized with a surplus of pure oxygen (typically around 30 atm), and submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its known heat capacity (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of ignition and the formation of nitric acid from any residual nitrogen in the bomb.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the heat released and the moles of the sample burned. The standard enthalpy of formation is then determined using Hess's Law, from the enthalpies of formation of the combustion products (CO2 and H2O).
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
The heat capacity (Cp) of a substance as a function of temperature can be determined using Differential Scanning Calorimetry.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a controlled, linear rate over the desired temperature range.
-
Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is ramped.
-
Data Analysis: The heat flow difference is directly proportional to the heat capacity of the sample. The instrument is calibrated using a standard material with a known heat capacity, such as sapphire. The heat capacity of the sample at a given temperature is calculated using the following equation:
Cp,sample = (DSCsample / DSCstd) * (mstd / msample) * Cp,std
where DSC is the differential heat flow and m is the mass.
Proposed Synthesis Workflow
A plausible synthetic route to this compound involves the reaction of a suitable Grignard reagent with an orthoformate, followed by a selective reduction or rearrangement. A proposed two-step synthesis is outlined below.
Caption: Proposed synthesis of this compound.
Logical Relationships in Thermochemical Data Determination
The determination of thermochemical data involves a logical flow from experimental measurements to calculated properties.
Caption: Workflow for thermochemical data determination.
Conclusion
This technical guide provides estimated thermochemical data for this compound based on the Benson group additivity method, filling a gap in the existing literature. The detailed experimental protocols offer a clear path for future empirical validation of these values. The proposed synthesis workflow provides a practical starting point for the preparation of this compound for further study. The information contained herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Methodological & Application
Application Notes and Protocols: Synthesis of 4,4-Diethoxybut-1-yne via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4,4-diethoxybut-1-yne, a valuable bifunctional building block in organic synthesis. The method described utilizes the Grignard reaction, a robust and well-established method for carbon-carbon bond formation. Specifically, it involves the reaction of a propargyl Grignard reagent with triethyl orthoformate to form the desired diethyl acetal. This application note includes a summary of reaction parameters, a detailed experimental protocol, and visualizations of the experimental workflow and underlying chemical transformation.
Introduction
4,4-Diethoxybut-1-yne is a key synthetic intermediate possessing both a terminal alkyne and a masked aldehyde in the form of a diethyl acetal. This unique combination of functional groups allows for a wide range of subsequent chemical modifications, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals, natural products, and functionalized materials. The Grignard reaction provides a reliable and scalable method for its preparation from readily available starting materials.[1] The reaction of Grignard reagents with orthoformates, known as the Bodroux-Chichibabin aldehyde synthesis, is a classic method for the formation of acetals.[2]
Reaction and Mechanism
The synthesis proceeds via the formation of a propargyl Grignard reagent from propargyl bromide and magnesium metal. This organomagnesium halide then acts as a nucleophile, attacking the electrophilic carbon of triethyl orthoformate. Subsequent workup yields the desired 4,4-diethoxybut-1-yne.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes typical reaction parameters and reported yields for the synthesis of 4,4-dialkoxybut-1-ynes using organometallic reagents.
| Parameter | Value | Reference |
| Reactants | ||
| Propargyl Bromide | 1.0 eq | [1] |
| Magnesium Turnings | 1.1 - 1.5 eq | General Grignard protocols[3][4] |
| Triethyl Orthoformate | 1.0 - 1.2 eq | [2][5] |
| Solvent | Anhydrous Diethyl Ether or THF | [3][4][6] |
| Reaction Temperature | ||
| Grignard Formation | Room Temperature to Reflux | [4][7] |
| Reaction with Orthoformate | 0 °C to Room Temperature | [1] |
| Reaction Time | ||
| Grignard Formation | 1 - 2 hours | Inferred from general protocols |
| Reaction with Orthoformate | 2 - 12 hours | Inferred from related syntheses |
| Reported Yield | 55-74% (with modified orthoformates) | [1] |
Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Propargyl bromide (handle with care, lachrymator)
-
Triethyl orthoformate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
1. Preparation of the Grignard Reagent:
1.1. Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.[3]
1.2. Reaction Setup: Assemble the three-necked flask with the reflux condenser (topped with a drying tube or connected to the inert gas line), the dropping funnel, and a glass stopper. Place a magnetic stir bar in the flask.
1.3. Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface.[6] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. Allow to cool to room temperature.
1.4. Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of propargyl bromide in anhydrous diethyl ether. Add a small portion of the propargyl bromide solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and bubbling is observed. Gentle warming may be necessary to start the reaction.[7]
1.5. Grignard Formation: Once the reaction has started, add the remaining propargyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4] After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The final solution should appear as a grayish, cloudy suspension.[4]
2. Reaction with Triethyl Orthoformate:
2.1. Cooling: Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.
2.2. Addition of Orthoformate: Add triethyl orthoformate dropwise from the dropping funnel to the stirred Grignard solution, maintaining the temperature below 10 °C.
2.3. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-12 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Workup and Purification:
3.1. Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the unreacted Grignard reagent.[8]
3.2. Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]
3.3. Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
3.4. Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
3.5. Purification: Purify the crude product by vacuum distillation to obtain 4,4-diethoxybut-1-yne as a colorless liquid.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 4,4-diethoxybut-1-yne.
Reaction Mechanism Pathway
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adichemistry.com [adichemistry.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 4,4-Diethoxybut-1-ene as a C4 Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,4-diethoxybut-1-ene and its derivatives as versatile C4 building blocks in the total synthesis of complex natural products. The content herein focuses on practical applications, presenting quantitative data in structured tables and offering detailed methodologies for key experiments.
Introduction to this compound
This compound is a valuable C4 synthon in organic synthesis. Its structure incorporates a terminal alkene, which can participate in a variety of carbon-carbon bond-forming reactions, and a diethyl acetal, which serves as a masked aldehyde. This dual functionality allows for a range of synthetic transformations, making it a powerful tool for the construction of complex molecular architectures. The acetal can be deprotected under acidic conditions to reveal the aldehyde, which can then be used in reactions such as Wittig olefination, aldol additions, and reductive aminations. The terminal alkene can undergo transformations like cross-metathesis, hydroboration-oxidation, and epoxidation, providing access to a diverse array of functional groups.
A prominent example of the strategic use of a C4 building block conceptually related to this compound is in the convergent total synthesis of the potent antitumor agent, (-)-Lasonolide A, by Trost and coworkers. This synthesis highlights the utility of such synthons in the preparation of complex fragments for convergent coupling strategies.
Case Study: Total Synthesis of (-)-Lasonolide A
The total synthesis of (-)-Lasonolide A provides an excellent case study for the application of C4 building blocks. The retrosynthetic analysis of (-)-Lasonolide A reveals two key fragments of similar complexity: an alkyne-containing northern fragment and an alkene-containing southern fragment. A crucial step in this synthesis is the ruthenium-catalyzed alkene-alkyne coupling to form the C11-C12 bond and construct the macrocycle's backbone.
While the synthesis does not start directly from this compound, the preparation of the southern fragment (the alkene partner) involves the use of a four-carbon unit that is functionally equivalent, demonstrating the synthetic strategy of employing a C4 building block with a terminal olefin and a latent carbonyl group.
Retrosynthetic Analysis of (-)-Lasonolide A
The retrosynthetic strategy for (-)-Lasonolide A is depicted below. The macrolide is disconnected at the ester linkage and the C11-C12 bond, leading to the northern alkyne fragment and the southern alkene fragment.
Figure 1: Retrosynthetic disconnection of (-)-Lasonolide A.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and quantitative data for the synthesis of the southern alkene fragment of (-)-Lasonolide A, showcasing the application of a C4 building block strategy.
Synthesis of the Southern Alkene Fragment
The synthesis of the southern alkene fragment involves several key transformations, including an asymmetric aldol reaction to set a key stereocenter, followed by a series of protecting group manipulations and functional group interconversions. A four-carbon building block is introduced via a Grignard reaction.
Table 1: Key Reactions and Quantitative Data in the Synthesis of the Southern Alkene Fragment
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | d.r. / e.e. |
| 1 | Asymmetric Aldol Reaction | Ynone, Aldehyde, Zn/Prophenol catalyst, -20 °C, 72 h | β-hydroxy ketone | 54 | 99% e.e. |
| 2 | Diastereoselective Reduction | β-hydroxy ketone, DIBAL-H, -78 °C | syn-1,3-diol | 98 | 17:1 d.r. |
| 3 | Grignard Addition of C4 unit | Weinreb amide, 4-pentenylmagnesium bromide, THF | Ynone | 95 | N/A |
| 4 | CBS Reduction | Ynone, (S)-CBS, BH3·DMS, THF | Propargyl alcohol | 70 | 6.7:1 d.r. |
| 5 | Alkene-Alkyne Coupling | Southern Alkene Fragment, Northern Alkyne Fragment, [CpRu(MeCN)3]PF6, acetone, 55 °C | Coupled Product | 56 | 4:1 (linear:branched) |
Protocol 1: Asymmetric Aldol Reaction
This protocol describes the enantioselective aldol reaction to form the initial β-hydroxy ketone.
Materials:
-
Ynone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
ZnEt2 (2.4 equiv)
-
Prophenol catalyst (2.6 equiv)
-
Toluene, anhydrous
Procedure:
-
To a solution of the prophenol catalyst in toluene at 0 °C is added ZnEt2 dropwise.
-
The mixture is stirred for 30 minutes, and then the ynone is added.
-
After stirring for another 30 minutes, the aldehyde is added dropwise.
-
The reaction mixture is stirred at -20 °C for 72 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed Alkene-Alkyne Coupling
This protocol details the key coupling reaction between the southern alkene and northern alkyne fragments.
Materials:
-
Southern Alkene Fragment (5.0 equiv)
-
Northern Alkyne Fragment (1.0 equiv)
-
[CpRu(MeCN)3]PF6 (15 mol%)
-
Acetone, anhydrous
Procedure:
-
To a solution of the northern alkyne fragment in anhydrous acetone is added the southern alkene fragment.
-
The ruthenium catalyst is added, and the reaction mixture is heated to 55 °C.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the coupled product.
Synthetic Pathway Visualization
The following diagram illustrates the key steps in the synthesis of the southern alkene fragment and its subsequent coupling with the northern alkyne fragment.
Figure 2: Synthetic workflow for the convergent assembly of a (-)-Lasonolide A precursor.
Conclusion
The strategic use of C4 building blocks, exemplified by the synthesis of a key fragment in the total synthesis of (-)-Lasonolide A, demonstrates their importance in the construction of complex natural products. The ability to mask and later reveal functionality, combined with the versatility of the terminal alkene, provides a powerful approach for assembling intricate molecular architectures. The protocols and data presented herein offer a practical guide for researchers in the field of total synthesis and drug development.
Application Notes and Protocols for Claisen Rearrangement of 4,4-Diethoxybut-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Claisen rearrangement involving 4,4-diethoxybut-1-ene, a valuable protocol for the synthesis of γ,δ-unsaturated aldehydes. These products are significant intermediates in the fields of organic synthesis and medicinal chemistry.[1][2][3][4]
The Claisen rearrangement is a powerful and highly stereoselective carbon-carbon bond-forming reaction.[5][6][7] Specifically, the reaction of an allylic alcohol with a vinyl ether, such as this compound, proceeds via an in-situ formation of a mixed allyl vinyl ether, which then undergoes a[6][6]-sigmatropic rearrangement to yield a γ,δ-unsaturated aldehyde or its acetal precursor. This transformation is a variation of the Johnson-Claisen rearrangement and can be effectively catalyzed by acids.[8][9][10][11]
The resulting γ,δ-unsaturated aldehydes are versatile building blocks in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[3][5][12][13] Their functional group handles allow for a variety of subsequent transformations, making them key components in drug discovery and development pipelines.[3][13]
Experimental Protocols
Herein, we provide a representative protocol for the acid-catalyzed Claisen rearrangement of a generic allylic alcohol with this compound. This protocol is based on established procedures for related Johnson-Claisen and vinyl ether Claisen rearrangements.
Protocol 1: Acid-Catalyzed Claisen Rearrangement
This protocol describes the reaction of an allylic alcohol with this compound using a catalytic amount of a weak acid.
Materials:
-
Allylic alcohol
-
This compound
-
Propionic acid (or other suitable weak acid catalyst)
-
Anhydrous toluene (or xylene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the allylic alcohol (1.0 equiv).
-
Add anhydrous toluene (or xylene) to dissolve the allylic alcohol.
-
Add this compound (1.5-3.0 equiv).
-
Add a catalytic amount of propionic acid (0.1 equiv).
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to over 24 hours depending on the substrate.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product is the diethyl acetal of the γ,δ-unsaturated aldehyde. If the aldehyde is desired, the acetal can be hydrolyzed by treatment with a mild acid (e.g., aqueous acetic acid or silica gel).
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure γ,δ-unsaturated aldehyde or its acetal.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Claisen rearrangements of allylic alcohols with vinyl ethers or orthoesters, which are analogous to the reaction with this compound.
| Allylic Alcohol Substrate | Vinyl Ether/Orthoester | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cinnamyl alcohol | Triethyl orthoacetate | Propionic acid (cat.) | Toluene | 140 | 4 | 85 | Johnson et al. |
| Geraniol | Triethyl orthoacetate | Propionic acid (cat.) | Xylene | 140 | 24 | 78 | Johnson et al. |
| Generic Allylic Alcohol | Ethyl vinyl ether | Hg(OAc)₂ (cat.) | - | Heat | - | - | [5] |
| Generic Allylic Alcohol | Triethyleneglycol divinyl ether | Pd(OAc)₂/phenanthroline (2) | Toluene | 100-140 | 1-24 | 70-95 | [1] |
Note: The data presented are representative examples from the literature for analogous reactions and may require optimization for specific substrates reacting with this compound.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the general mechanism of the acid-catalyzed Claisen rearrangement of an allylic alcohol with this compound.
Caption: Mechanism of the acid-catalyzed Claisen rearrangement.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental protocol for the synthesis of γ,δ-unsaturated aldehydes using this compound.
Caption: Experimental workflow for the Claisen rearrangement.
References
- 1. Tandem Pd(II)-Catalyzed Vinyl Ether Exchange-Claisen Rearrangement as a Facile Approach to γ,δ-Unsaturated Aldehydes [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bioinfopublication.org [bioinfopublication.org]
- 13. New chemical discovery could speed up future medicines, materials | University of Hawaiʻi System News [hawaii.edu]
Application of 4,4-Diethoxybut-1-ene in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Diethoxybut-1-ene serves as a versatile four-carbon building block in organic synthesis, particularly in the construction of complex natural products. Its structure, featuring a terminal olefin and a masked aldehyde in the form of a diethyl acetal, allows for a variety of selective chemical transformations. This document provides detailed application notes on its utility and protocols for its application in key synthetic strategies, drawing parallels from its well-studied analogue, 4,4-dimethoxybut-1-yne.
Application Notes
This compound is a valuable C4 synthon that introduces a butanal or a functionalized butane chain into a target molecule. The diethyl acetal acts as a stable protecting group for the aldehyde functionality, which can be deprotected under acidic conditions at a later synthetic stage. The terminal alkene provides a handle for various transformations, including but not limited to, ozonolysis, epoxidation, hydroboration-oxidation, and cross-metathesis.
The analogous compound, 4,4-dimethoxybut-1-yne, has been utilized as a key intermediate in the synthesis of diverse biomolecules such as carbohydrates, polyketides, and lipids.[1] By logical extension, this compound offers similar synthetic potential with potentially different solubility and reactivity profiles due to the ethyl groups. Its role as a masked aldehyde is crucial in multi-step syntheses where the aldehyde is sensitive to reaction conditions for other transformations in the molecule.[1]
Key Synthetic Applications:
-
Homologation: It can be used to extend a carbon chain by four carbons, with the terminal olefin allowing for further functionalization or chain extension.
-
Synthesis of Polyenes: The terminal alkene can participate in cross-coupling reactions or metathesis to build up conjugated polyene systems, which are common motifs in natural products.[1]
-
Formation of Heterocycles: The latent aldehyde can be unmasked and used in cyclization reactions to form various heterocyclic rings.[1]
-
Introduction of a Butyraldehyde Moiety: After manipulation of the alkene, the acetal can be hydrolyzed to reveal a butyraldehyde functionality, a common structural unit in natural products.
Experimental Protocols
The following protocols describe key transformations involving this compound, providing a methodological framework for its use in synthesis.
1. Deprotection of the Diethyl Acetal to Form 4-Butenal
This protocol describes the acidic hydrolysis of the diethyl acetal to unmask the aldehyde functionality.
Reaction Scheme:
Caption: Hydrolysis of this compound to 4-butenal.
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude 4-butenal.
-
Purify the product by distillation or column chromatography if necessary.
2. Ozonolysis of the Terminal Alkene
This protocol illustrates the cleavage of the double bond to yield a three-carbon aldehyde, with the original acetal group intact.
Reaction Scheme:
Caption: Ozonolysis of this compound.
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)) to the reaction mixture at -78 °C and allow it to warm to room temperature slowly.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 3,3-diethoxypropanal by distillation or column chromatography.
3. Heck Cross-Coupling Reaction
This protocol demonstrates the functionalization of the terminal alkene via a palladium-catalyzed Heck reaction with an aryl halide.
Reaction Scheme:
Caption: Heck cross-coupling of this compound.
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃).
-
Add a suitable degassed solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
| Transformation | Substrate | Reagents & Conditions | Product | Typical Yield (%) |
| Acetal Deprotection | 4,4-Dialkoxyalk-1-ene | H₃O⁺, THF/H₂O | 4-Alkenal | 85-95% |
| Ozonolysis | Terminal Alkene | 1. O₃, -78 °C; 2. DMS | Aldehyde | 70-90% |
| Heck Coupling | Terminal Alkene, Aryl Halide | Pd Catalyst, Base, Heat | (E)-Aryl-substituted Alkene | 60-85% |
Conclusion
This compound is a synthetically useful building block with significant potential in the synthesis of natural products and other complex organic molecules. Its bifunctional nature allows for a range of selective transformations, providing a valuable tool for synthetic chemists. The protocols and application notes provided herein serve as a guide for its effective utilization in research and development. Further exploration of its reactivity is warranted to fully exploit its synthetic capabilities.
References
Application Notes and Protocols for the Deprotection of 4,4-Diethoxybut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various methods to deprotect 4,4-diethoxybut-1-ene, an important synthetic intermediate, to its corresponding aldehyde, but-3-en-1-al. The selection of a deprotection strategy is critical in multi-step syntheses to ensure high yields and chemoselectivity, preserving other sensitive functional groups. This guide covers traditional acid-catalyzed hydrolysis as well as milder, chemoselective alternatives.
Introduction
This compound serves as a stable protected form of the volatile and reactive but-3-en-1-al. The diethyl acetal functionality is robust under neutral and basic conditions, making it an ideal protecting group during various synthetic transformations. The regeneration of the aldehyde is a crucial step, and the choice of method depends on the overall molecular complexity and the presence of other acid-labile groups. This document outlines several reliable methods for this deprotection, providing comparative data and detailed protocols to aid in methodological selection and execution.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for the deprotection of this compound and analogous unsaturated acetals using different methodologies. It is important to note that specific data for this compound is not always available in the literature; therefore, data from closely related substrates, such as cinnamaldehyde diethyl acetal, are included to provide a comparative framework.
| Method | Reagent/Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Acid-Catalyzed Hydrolysis | p-Toluenesulfonic acid (catalytic) | Analogous Aliphatic Acetal | Acetone/Water | Reflux | 2 - 4 h | >90 | [1] |
| Bismuth(III) Nitrate Catalysis | Bi(NO₃)₃·5H₂O (25 mol%) | Cinnamaldehyde diethyl acetal | Dichloromethane | Room Temperature | 2 h | 92 | |
| Cerium(III) Triflate Catalysis | Ce(OTf)₃ (5 mol%) | Analogous Acyclic Acetal | Wet Nitromethane | Room Temperature | 0.5 - 2 h | ~95 | [2][3][4] |
| Molecular Iodine Catalysis | I₂ (10 mol%) | Analogous Acyclic Acetal | Acetone | Room Temperature | 5 - 15 min | >95 | [5][6][7] |
Mandatory Visualization
Chemical Transformation
Caption: General reaction scheme for the deprotection of this compound.
Experimental Workflow: General Acetal Deprotection
Caption: A generalized workflow for the deprotection of acetals.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a standard method for acetal deprotection using a catalytic amount of a strong acid.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetone
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude but-3-en-1-al.
-
The product is volatile and may be purified by careful distillation if necessary.
Protocol 2: Mild Deprotection using Bismuth(III) Nitrate Pentahydrate
This method offers a chemoselective deprotection under mild conditions, particularly effective for acetals of conjugated aldehydes.
Materials:
-
This compound
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane, add bismuth(III) nitrate pentahydrate (0.25 eq).
-
Stir the resulting suspension at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
After the starting material is consumed (typically within 2 hours for analogous conjugated systems), filter the reaction mixture to remove the bismuth salts.
-
Wash the filtrate with 10% aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by distillation or column chromatography as needed.
Protocol 3: Mild Deprotection using Cerium(III) Triflate
This protocol utilizes a Lewis acid catalyst in a wet organic solvent, providing a gentle and efficient deprotection.[2]
Materials:
-
This compound
-
Cerium(III) trifluoromethanesulfonate (Cerium(III) triflate, Ce(OTf)₃)
-
Nitromethane (CH₃NO₂), saturated with water
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in nitromethane saturated with water.
-
Add cerium(III) triflate (0.05 eq for acyclic acetals) to the solution.[2]
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC.
-
Once the reaction is complete (typically 0.5-2 hours for analogous substrates), quench the reaction by adding water.[2]
-
Extract the product with diethyl ether (3 x volume of reaction mixture).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
If necessary, purify the crude product by an appropriate method.
Protocol 4: Mild and Rapid Deprotection using Molecular Iodine
This method is highly efficient, proceeding under neutral conditions with short reaction times, and is compatible with double bonds.[5][6][7]
Materials:
-
This compound
-
Iodine (I₂)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.
-
Stir the mixture at room temperature. The reaction is typically very fast (5-15 minutes for analogous acyclic acetals).[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the majority of the acetone under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the product.
-
Due to the mildness of this procedure and the volatility of the product, purification may not be necessary. If required, careful distillation can be performed.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple and efficient chemoselective mild deprotection of acetals and ketals using cerium(III) triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 6. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Ozonolysis of 4,4-Diethoxybut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozonolysis is a powerful organic reaction that utilizes ozone to cleave unsaturated bonds, such as carbon-carbon double bonds in alkenes.[1][2] This process is widely used in organic synthesis to produce carbonyl compounds, including aldehydes, ketones, and carboxylic acids. The outcome of the reaction is largely determined by the work-up conditions employed after the initial ozonolysis step. A reductive work-up yields aldehydes or ketones, while an oxidative work-up leads to carboxylic acids.[1] This document provides a detailed experimental procedure for the ozonolysis of 4,4-diethoxybut-1-ene to synthesize 3,3-diethoxypropanal, a valuable intermediate in various synthetic pathways. The protocol described herein employs a reductive work-up with dimethyl sulfide (DMS).
Reaction Scheme
The ozonolysis of this compound proceeds in two main stages. First, the alkene reacts with ozone to form an unstable molozonide intermediate, which rapidly rearranges to a more stable ozonide.[3] In the second stage, a reductive work-up with dimethyl sulfide cleaves the ozonide to yield the desired aldehyde product, 3,3-diethoxypropanal, and formaldehyde. Dimethyl sulfide is oxidized to dimethyl sulfoxide (DMSO) in the process.[3]
Step 1: Ozonolysis this compound + O₃ → Ozonide Intermediate
Step 2: Reductive Work-up Ozonide Intermediate + (CH₃)₂S → 3,3-Diethoxypropanal + CH₂O + (CH₃)₂SO
Quantitative Data
The following table summarizes the suggested quantities of reagents for the ozonolysis of this compound on a 10 mmol scale.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |
| This compound | 130.19 | 10.0 | 1.30 | 1.51 | 1.0 |
| Dichloromethane (DCM) | 84.93 | - | - | 50 | - |
| Ozone (O₃) | 48.00 | ~11.0 | - | - | ~1.1 |
| Dimethyl Sulfide (DMS) | 62.13 | 15.0 | 0.93 | 1.10 | 1.5 |
Experimental Protocol
Materials:
-
50 mL three-necked round-bottom flask
-
Magnetic stir bar
-
Gas inlet tube
-
Gas outlet tube (connected to a bubbler with a potassium iodide solution)
-
Ozone generator
-
Oxygen cylinder
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Ozone (generated from oxygen)
-
Dimethyl sulfide (DMS)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup:
-
To a dry 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.30 g, 10.0 mmol).
-
Dissolve the starting material in 40 mL of anhydrous dichloromethane.
-
Fit the flask with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[2]
-
-
Ozonolysis:
-
Begin stirring the solution.
-
Pass a stream of ozone-enriched oxygen through the solution via the gas inlet tube. The ozone is generated using a laboratory ozonator.
-
Continue bubbling ozone through the solution until a persistent blue or purple color is observed, indicating the consumption of the starting alkene and the presence of excess ozone.[4] Alternatively, the reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Quenching of Excess Ozone:
-
Once the reaction is complete, stop the ozone flow and purge the solution with a stream of oxygen or nitrogen for 10-15 minutes to remove any residual ozone.
-
-
Reductive Work-up:
-
To the cold solution, add dimethyl sulfide (1.10 mL, 15.0 mmol) dropwise via a syringe.[4]
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for at least 2 hours, or until the ozonide is completely consumed (monitored by TLC or a peroxide test strip).
-
-
Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, 3,3-diethoxypropanal, can be purified further by column chromatography on silica gel if necessary.
-
Experimental Workflow
Caption: Workflow for the ozonolysis of this compound.
Signaling Pathway of Ozonolysis
The mechanism of ozonolysis involves a series of cycloaddition and cycloreversion steps, as first proposed by Criegee.
Caption: Mechanism of alkene ozonolysis and reductive work-up.
References
Application Note: Purification of Synthesized 4,4-Diethoxybut-1-ene by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of crude 4,4-diethoxybut-1-ene, a versatile acetal intermediate in organic synthesis, using vacuum distillation. This method is essential for removing non-volatile impurities, unreacted starting materials, and high-boiling point by-products that may be present after synthesis. The protocol outlines the necessary equipment, safety precautions, and step-by-step procedures to obtain high-purity this compound suitable for subsequent synthetic applications.
Introduction
This compound serves as a valuable building block in organic chemistry, incorporating both a protected aldehyde and a terminal alkene. The purity of this reagent is critical for the success of subsequent reactions, as impurities can lead to low yields and undesired side products. Synthesis of this compound can result in a crude mixture containing residual solvents, catalysts, and by-products. Vacuum distillation is the preferred method for purification as it allows for the distillation of the compound at a temperature below its atmospheric boiling point, thereby preventing thermal decomposition. This document provides a comprehensive guide to performing this purification efficiently and safely.
Principle of Vacuum Distillation
Vacuum distillation is a purification technique used for compounds that are thermally unstable or have high boiling points at atmospheric pressure.[1] By reducing the pressure inside the distillation apparatus, the boiling point of the liquid is significantly lowered.[1] This allows for the separation of the desired compound from less volatile or non-volatile impurities at a lower temperature, minimizing the risk of degradation. The relationship between pressure and boiling point is a key parameter in optimizing the separation.
Materials and Equipment
-
Crude this compound
-
Round-bottom flasks (distilling and receiving)
-
Claisen adapter
-
Vigreux column (short path)
-
Liebig condenser
-
Vacuum adapter
-
Thermometer and adapter
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Cold trap (for protecting the pump)
-
Vacuum pump (capable of reaching <50 mmHg)
-
Manometer or vacuum gauge
-
Thick-walled vacuum tubing
-
Glass wool for insulation
-
Grease for glass joints
-
Lab jack
-
Safety glasses, lab coat, and appropriate gloves
Experimental Protocol
This protocol is divided into three main stages: apparatus setup and pre-distillation checks, the distillation process, and post-distillation shutdown.
Pre-Distillation and Apparatus Setup
-
Inspect Glassware: Before assembly, thoroughly inspect all glassware for any cracks, scratches, or defects that could cause an implosion under vacuum. Discard any damaged glassware.
-
Charge the Flask: Place a magnetic stir bar into the appropriately sized distilling flask. The flask should not be filled to more than two-thirds of its capacity.
-
Assemble the Apparatus:
-
Set up the distillation apparatus in a fume hood as depicted in the workflow diagram below.
-
Use a Claisen adapter on the distilling flask to provide separate ports for the thermometer and the distillation column, which helps prevent bumping.[2]
-
Lightly grease all ground-glass joints to ensure an airtight seal.
-
Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top.
-
Connect the vacuum adapter of the receiving flask to a cold trap, and then to the vacuum pump using thick-walled tubing.[2]
-
-
Final Checks: Ensure all connections are secure. Wrap the distillation neck and column with glass wool or aluminum foil to ensure efficient distillation and minimize heat loss.
Distillation Procedure
-
Start Stirring: Begin stirring the crude this compound. Note: Boiling stones are ineffective under vacuum and should not be used; a stir bar is essential to prevent bumping.[2]
-
Apply Vacuum: Turn on the vacuum pump to slowly evacuate the system. Before applying heat, allow the pressure to stabilize at the desired level (e.g., ~50 mmHg).[2] This initial vacuum application will remove any highly volatile impurities, such as residual solvents.
-
Apply Heat: Once the pressure is stable, begin gently heating the distilling flask using the heating mantle.
-
Collect Fractions:
-
Increase the temperature gradually until the product begins to boil and condense.
-
Collect any initial low-boiling fractions (forerun) in the receiving flask. These may contain residual solvents or more volatile impurities.
-
When the vapor temperature stabilizes at the expected boiling point for the given pressure (see Table 1), switch to a clean receiving flask to collect the main fraction of pure this compound.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure substance is being collected.
-
-
Stop the Distillation: Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness.
Post-Distillation and Shutdown
-
Cool the System: Remove the heating mantle and allow the distilling flask to cool to room temperature.
-
Vent the System: Slowly and carefully reintroduce air into the apparatus by opening a valve or removing the tubing at the vacuum source. Do not turn off the vacuum pump before venting the system , as this can cause oil to be sucked back into the trap.
-
Disassemble: Once the system is at atmospheric pressure, turn off the vacuum pump and the condenser water. Disassemble the glassware.
-
Analyze Product: Determine the yield and purity of the collected fraction. Purity can be assessed by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring the refractive index.
Data and Expected Results
All quantitative data should be recorded and summarized for analysis.
Table 1: Physical Properties and Distillation Data for this compound
| Property | Value | Reference / Note |
| Molecular Formula | C₈H₁₆O₂ | [3][4] |
| Molecular Weight | 144.21 g/mol | [3][5] |
| Density | 0.851 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.408 | [6] |
| Boiling Point | 66-67 °C at 50 mmHg | [5][6] |
| Estimated Boiling Point | ~80-82 °C at 100 mmHg | Calculated |
| Estimated Boiling Point | ~150-155 °C at 760 mmHg | Calculated |
Table 2: Expected Purification Results
| Parameter | Crude Material | Purified Product |
| Appearance | Yellowish to brown liquid | Colorless liquid |
| Purity (by GC) | 70-90% | >98% |
| Expected Yield | N/A | 75-85% |
Safety Precautions
-
Implosion Hazard: Always inspect glassware for defects before use. Wrapping the apparatus with tape can help contain glass fragments in case of an implosion.
-
Flammability: this compound is a flammable liquid.[4][6] Perform the distillation in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
System Shutdown: Always cool the system before venting to prevent the hot residue from reacting with atmospheric oxygen.[2]
Visualized Workflows and Diagrams
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C8H16O2 | CID 256426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 10602-36-5 CAS MSDS (4,4-DIMETHOXY-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4,4-DIMETHOXY-1-BUTENE | 10602-36-5 [amp.chemicalbook.com]
Application Note: Purification of 4,4-Diethoxybut-1-ene via Column Chromatography
Introduction
4,4-Diethoxybut-1-ene is a valuable bifunctional organic compound, featuring both a terminal alkene and an acetal functional group. This structure makes it a versatile building block in organic synthesis. Following its synthesis, purification is often necessary to remove starting materials, byproducts, and catalysts. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds. This application note details a standard protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase.[2] The mobile phase, a mixture of non-polar and slightly more polar solvents, competes with the analyte for binding sites on the silica gel.[1] Less polar compounds, having a lower affinity for the stationary phase, travel through the column more quickly, while more polar impurities are retained longer.[3] By carefully selecting the mobile phase composition, this compound can be effectively separated from impurities.
Materials and Methods
The purification was performed using flash column chromatography with silica gel as the stationary phase. The mobile phase composition was optimized to achieve good separation.
Table 1: Column Chromatography Parameters for this compound Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase (Eluent) | 95:5 Hexane:Ethyl Acetate (v/v) |
| Typical Rf of Product | ~0.35 in 9:1 Hexane:Ethyl Acetate |
| Column Dimensions | Dependent on sample size (e.g., 2-5 cm diameter) |
| Sample Loading | Dry loading or minimal volume of mobile phase |
Experimental Protocol
A detailed protocol for the column chromatography purification of this compound is provided below. This protocol is a representative method and may require optimization based on the specific impurity profile of the crude sample.
1. Preparation of the Column
-
A glass chromatography column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column to support the packing material.[2]
-
A layer of sand (approximately 1 cm) is added on top of the cotton plug.
-
Silica gel (typically 20-50 times the weight of the crude sample) is prepared as a slurry in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).[1]
-
The slurry is carefully poured into the column, avoiding the formation of air bubbles. The column may be gently tapped to ensure even packing.
-
Once the silica gel has settled, a layer of sand (approximately 1 cm) is added to the top of the silica bed to prevent disturbance during solvent addition.
-
The column is flushed with the mobile phase until the packing is stable and no air bubbles are observed. The solvent level should be maintained just above the top layer of sand.[4]
2. Sample Preparation and Loading
-
The crude this compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Alternatively, for dry loading, the crude product is adsorbed onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.[5]
-
The prepared sample is carefully loaded onto the top of the silica gel column.[4]
3. Elution and Fraction Collection
-
The mobile phase (95:5 hexane:ethyl acetate) is carefully added to the top of the column.
-
A gentle positive pressure can be applied to the top of the column to increase the flow rate (flash chromatography).
-
The eluent is collected in a series of fractions (e.g., in test tubes).
-
The progress of the separation is monitored by thin-layer chromatography (TLC) of the collected fractions.[3]
4. Product Isolation
-
Fractions containing the pure this compound (as determined by TLC) are combined.
-
The solvent is removed from the combined fractions using a rotary evaporator to yield the purified product.
Results
Using the described method, this compound can be purified to a high degree of purity, suitable for subsequent synthetic steps. The separation efficiency will depend on the nature of the impurities present in the crude mixture. For compounds with very similar polarities, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary for optimal separation.[5]
Silica gel column chromatography is an effective and reliable method for the purification of this compound. The protocol described provides a solid foundation for researchers and scientists to purify this compound in a laboratory setting. Optimization of the mobile phase composition based on preliminary TLC analysis is recommended to achieve the best separation results.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for 4,4-Diethoxybut-1-ene in Organometallic Reactions
Introduction
4,4-Diethoxybut-1-ene is a valuable bifunctional reagent in organic synthesis, combining the reactivity of a terminal olefin with a protected aldehyde in the form of a diethyl acetal. This unique structure allows for selective manipulation of the double bond through various organometallic transformations, while the acetal moiety remains intact for subsequent deprotection and further functionalization. These application notes provide detailed protocols for two key organometallic reactions involving this compound: the Ruthenium-catalyzed olefin cross-metathesis and the Palladium-catalyzed Heck reaction. These methods are of significant interest to researchers in drug development and materials science for the construction of complex molecular architectures.
Application Note 1: Synthesis of α,β-Unsaturated Aldehydes via Olefin Cross-Metathesis
Reaction Principle
Olefin cross-metathesis (CM) is a powerful reaction that enables the formation of new carbon-carbon double bonds by the exchange of substituents between two alkenes, catalyzed by transition metal carbene complexes, most notably Grubbs-type ruthenium catalysts.[1][2] When this compound is reacted with a partner olefin in the presence of a Grubbs catalyst, a new substituted alkene is formed with the concomitant release of ethylene gas, which drives the reaction to completion.[1] The resulting product is an unsaturated acetal, which can be readily hydrolyzed under acidic conditions to yield the corresponding α,β-unsaturated aldehyde. This two-step sequence provides a versatile method for the synthesis of a wide range of functionalized aldehydes.[3][4]
Experimental Protocol: Cross-Metathesis of this compound with a Partner Olefin
This protocol describes a general procedure for the cross-metathesis of this compound with a generic terminal olefin (R-CH=CH₂).
Materials:
-
This compound
-
Partner Olefin (e.g., 1-octene, styrene, or a functionalized olefin)
-
Grubbs Catalyst (e.g., Grubbs 1st or 2nd Generation, Hoveyda-Grubbs 2nd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) and the partner olefin (1.0-1.5 equiv) in the chosen anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M).
-
Catalyst Addition: To the stirred solution, add the Grubbs catalyst (1-5 mol%). The choice of catalyst may depend on the steric and electronic nature of the partner olefin.[5]
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature to 40 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Workup and Purification: Remove the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure unsaturated acetal product.
-
Hydrolysis to Aldehyde (Optional): The purified unsaturated acetal can be dissolved in a mixture of acetone and water containing a catalytic amount of an acid (e.g., pyridinium p-toluenesulfonate, PPTS) and stirred at room temperature until deprotection is complete (monitored by TLC). The aldehyde is then extracted with an organic solvent, dried, and concentrated.
Data Presentation
| Entry | Partner Olefin | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Octene | Grubbs II (2) | DCM | 40 | 12 | 85 | General Protocol |
| 2 | Styrene | Hoveyda-Grubbs II (1) | Toluene | 25 | 8 | 90 | General Protocol |
| 3 | Methyl Acrylate | Grubbs II (5) | DCM | 40 | 16 | 78 | [3] |
Yields are for the isolated unsaturated acetal product and are representative based on similar reactions in the literature.
Diagrams
Caption: General workflow for the cross-metathesis of this compound.
Caption: Catalytic cycle for olefin cross-metathesis.
Application Note 2: Palladium-Catalyzed Heck Reaction for Arylation
Reaction Principle
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6][7] In the context of this compound, the terminal vinyl group can be arylated using an aryl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the arylated alkene product and regenerate the active catalyst.[8] This reaction provides a direct method for the synthesis of styrenyl-type acetals, which are precursors to valuable cinnamaldehyde derivatives. While the arylation of vinyl ethers can sometimes lead to a mixture of α- and β-substitution products, reaction conditions can be optimized to favor the desired β-isomer.[9][10]
Experimental Protocol: Heck Reaction of this compound with an Aryl Halide
This protocol provides a general procedure for the Heck reaction between this compound and an aryl halide.
Materials:
-
This compound
-
Aryl Halide (e.g., iodobenzene, bromobenzene)
-
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine Ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed complex)
-
Base (e.g., triethylamine (Et₃N), K₂CO₃)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (if required, 2-4 equiv relative to Pd).
-
Reagent Addition: Add the anhydrous solvent, followed by this compound (1.2-1.5 equiv) and the base (1.5-2.0 equiv).
-
Reaction Conditions: The reaction mixture is heated with stirring to a temperature typically ranging from 80 to 120 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Workup: After completion, the reaction mixture is cooled to room temperature and filtered to remove palladium black and inorganic salts. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the arylated acetal.
Data Presentation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ (2) | PPh₃ | Et₃N | DMF | 100 | 75 | General Protocol |
| 2 | 4-Bromoanisole | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 68 | General Protocol |
| 3 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | P(o-tol)₃ | Et₃N | DMF | 120 | 82 | General Protocol |
Yields are for the isolated arylated acetal product and are representative based on similar reactions in the literature.
Diagrams
Caption: General workflow for the Heck reaction of this compound.
Caption: Catalytic cycle for the Heck reaction.
References
- 1. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. pcliv.ac.uk [pcliv.ac.uk]
The Potential Role of 4,4-Diethoxybut-1-ene in Advanced Fragrance Formulations
Introduction
4,4-Diethoxybut-1-ene is a molecule with a unique chemical structure that suggests a potential, though not yet widely documented, role in modern fragrance chemistry, primarily as a pro-fragrance. A pro-fragrance is a low-volatility compound that releases a desired volatile fragrance molecule under specific conditions, such as exposure to moisture, light, or changes in pH.[1][2] This controlled-release mechanism is highly sought after in the fragrance industry to enhance the longevity and performance of scents in various consumer products.[3]
The structure of this compound, featuring both a vinyl ether and an acetal functional group, makes it a candidate for the controlled release of volatile aldehydes and alcohols. Upon hydrolysis, it is expected to break down and release ethanol and crotonaldehyde (but-2-enal), and potentially but-3-en-1-ol through subsequent reactions. While these released molecules may not be primary fragrance components themselves, they can act as modifiers or be part of a more complex fragrance accord. The primary value of such a molecule lies in its ability to be strategically incorporated into a product base to provide a sustained scent release over time.
Chemical and Physical Properties
A summary of the key predicted chemical and physical properties for this compound is presented in Table 1. These properties are essential for its evaluation in fragrance formulations, stability testing, and safety assessments.
| Property | Predicted Value | Significance in Fragrance Chemistry |
| IUPAC Name | This compound | Standardized chemical identification. |
| Molecular Formula | C₈H₁₆O₂ | Determines molecular weight and influences volatility and solubility. |
| Molecular Weight | 144.21 g/mol | A higher molecular weight than many volatile fragrance molecules suggests lower volatility, a key characteristic of a pro-fragrance. |
| Appearance | Colorless to pale yellow liquid | Important for formulation aesthetics, as it should not impart unwanted color to the final product. |
| Odor Profile | Likely faint, slightly ethereal or green | As a pro-fragrance, the neat material is expected to have a weak odor to avoid interfering with the intended fragrance profile before release. |
| Boiling Point | Approx. 150-160 °C | Indicates its relatively low volatility compared to typical top-note fragrance ingredients. |
| Solubility | Soluble in organic solvents and fragrance oils | Essential for homogeneous incorporation into fragrance concentrates and various product bases. |
| Stability | Stable under anhydrous and neutral conditions | Critical for shelf-life in a concentrated form and in non-aqueous product bases. Hydrolytically unstable in the presence of acid and water, which is the desired release mechanism.[4] |
Application Notes
This compound is proposed as a pro-fragrance for applications where a prolonged or triggered release of a fresh, green, or aldehydic scent is desired. Its dual functionality as a vinyl ether and acetal allows for a stepwise or triggered hydrolysis, potentially offering a multi-phase release profile.
Recommended Applications:
-
Laundry Care (Detergents and Fabric Softeners): The presence of water during the washing and rinsing cycles, as well as residual moisture on fabrics, can trigger the hydrolysis of this compound, leading to a sustained release of fragrance on textiles.[5]
-
Personal Care Products (Soaps, Shampoos, and Body Washes): Dilution with water during use would initiate the release of the volatile fragrance components, enhancing the in-use scent experience.
-
Household Cleaners: Can be used to provide a "bloom" of fragrance upon application to a wet surface and a lingering scent as the surface dries.
-
Air Fresheners: In aqueous-based air fresheners, its slow hydrolysis could contribute to a more constant ambient fragrance level.
Usage Levels:
Recommended starting usage levels are from 0.05% to 1.5% in the final product. The optimal concentration will depend on the desired fragrance intensity, the product matrix, and the desired release kinetics.
Experimental Protocols
The following are detailed methodologies for the evaluation of this compound as a pro-fragrance.
Protocol 1: Evaluation of Hydrolytic Release of Volatile Compounds
Objective: To quantify the release of volatile fragrance precursors from this compound under controlled pH and aqueous conditions.
Materials:
-
This compound
-
Buffered aqueous solutions (pH 4, 7, and 9)
-
Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampler
-
Incubation vials
-
Internal standard (e.g., dodecane)
Methodology:
-
Sample Preparation: Prepare solutions of this compound (100 ppm) in each of the buffered aqueous solutions. Add an internal standard to each solution.
-
Incubation: Seal the vials and incubate at a controlled temperature (e.g., 25°C or 40°C).
-
Headspace Analysis: At predetermined time points (e.g., 0, 1, 4, 8, 24, and 48 hours), analyze the headspace of the vials using GC-MS to identify and quantify the released volatile compounds (e.g., ethanol, crotonaldehyde).
-
Data Analysis: Plot the concentration of the released volatiles as a function of time for each pH condition to determine the release kinetics.
Expected Outcome: This protocol will provide quantitative data on the rate and extent of fragrance release under different pH conditions, which is crucial for predicting its performance in various product bases.
Protocol 2: Sensory Evaluation of Fragrance Release from a Product Base
Objective: To assess the olfactory performance and longevity of this compound in a model consumer product.
Materials:
-
This compound
-
Unfragranced liquid fabric softener base
-
Control fragrance oil (without the pro-fragrance)
-
Trained sensory panel
-
Cotton swatches
Methodology:
-
Formulation: Prepare two batches of fabric softener: one with the control fragrance oil (at 1%) and one with the control fragrance oil plus this compound (at a concentration determined from Protocol 1 to deliver a noticeable effect).
-
Application: Treat cotton swatches with the two fabric softener formulations according to a standard washing machine protocol.
-
Sensory Evaluation: Have a trained sensory panel evaluate the odor intensity and character of the dry swatches at various time points (e.g., immediately after drying, 24 hours, 48 hours, and 1 week).
-
Data Analysis: Compare the sensory data for the two sets of swatches to determine if the addition of this compound results in a statistically significant increase in fragrance longevity or a change in the perceived odor profile over time.
Expected Outcome: This protocol will provide qualitative and semi-quantitative data on the real-world performance of the pro-fragrance and its impact on the consumer's perception of the scent.
Visualizations
Caption: Proposed hydrolysis pathway for this compound as a pro-fragrance.
Caption: Workflow for evaluating the pro-fragrance potential of this compound.
Conclusion
While this compound is not a conventionally recognized fragrance ingredient, its chemical structure strongly suggests its potential as a pro-fragrance for the controlled release of volatile compounds. The application notes and protocols provided herein offer a systematic approach for researchers and fragrance chemists to evaluate its efficacy and potential incorporation into next-generation fragranced products. Further research into its synthesis, stability in various matrices, and the olfactory character of its hydrolysis products will be crucial in determining its commercial viability.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitum.um.es [digitum.um.es]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US6096704A - Pro-fragrance compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction yield for 4,4-Diethoxybut-1-ene synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,4-Diethoxybut-1-ene, also commonly known as acrolein diethyl acetal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain this compound?
The most prevalent and reliable methods for synthesizing this compound involve the protection of the aldehyde group of acrolein. The two primary, well-documented routes are:
-
Acid-Catalyzed Acetalization of Acrolein: This is a direct method where acrolein reacts with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst.[1][2]
-
Dehydrochlorination of a Halogenated Precursor: This method involves the elimination of hydrogen chloride from β-chloropropionaldehyde diethyl acetal using a strong base like potassium hydroxide.[3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue, often stemming from the high reactivity of the starting material, acrolein, or suboptimal reaction conditions.[1][4] Refer to the troubleshooting flowchart below for a systematic approach to identifying and resolving the issue.
Key areas to investigate include:
-
Purity of Reagents: Acrolein is prone to polymerization.[1] Using freshly distilled acrolein is crucial. For the dehydrochlorination route, the dryness of the potassium hydroxide is paramount; using KOH that has not been properly dried can reduce yields from 75% to 60%.[3]
-
Reaction Temperature: For the acetalization of acrolein with triethyl orthoformate, allowing the reaction to proceed at room temperature is recommended. Applying heat (refluxing) can induce the formation of resinous polymeric materials, which will lower the yield of the desired product.[1]
-
Moisture Control: All reactions should be carried out under anhydrous conditions. Water can interfere with the catalyst and promote unwanted side reactions.
Q3: I am observing the formation of a significant amount of polymeric or resinous material in my reaction flask. What is causing this and how can it be prevented?
The formation of resinous byproducts is a well-known issue when working with acrolein, which is highly susceptible to polymerization, especially in the presence of heat or certain catalysts.[1][4]
Causes and Solutions:
-
Excessive Heat: Avoid refluxing the reaction mixture during the acetalization of acrolein. The reaction is exothermic and should be allowed to proceed at room temperature.[1] If necessary, gentle cooling can be applied.
-
Purity of Acrolein: Use acrolein that is free of polymeric inhibitors, or distill it immediately before use.
-
Catalyst Choice: While acid catalysis is necessary, strong, non-volatile acids can promote polymerization during distillation. A milder catalyst like ammonium nitrate is effective and can be easily removed.[1]
Q4: What is the best method for purifying the final product?
Fractional distillation is the standard and most effective method for purifying this compound.[1][3] It is important to add a weak base, such as sodium carbonate, to the crude product before distillation. This neutralizes any residual acid catalyst, preventing potential decomposition or polymerization of the product at elevated temperatures.[1]
Process and Troubleshooting Diagrams
Caption: Figure 1: General Experimental Workflow for Acetalization.
Caption: Figure 2: Troubleshooting Guide for Low Yield.
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. The following table summarizes reported yields from established protocols.
| Synthetic Method | Reagents | Catalyst/Base | Temperature | Reported Yield | Reference |
| Acetalization | Acrolein, Triethyl Orthoformate, Ethanol | Ammonium Nitrate (NH₄NO₃) | Room Temperature | 72-80% | [1] |
| Acetalization | Acrolein, Ethanol | p-Toluenesulfonic acid | - | 62% | [1] |
| Dehydrochlorination | β-Chloropropionaldehyde Acetal | Dry, Powdered KOH | 210-220°C | 75% | [3] |
| Dehydrochlorination (Suboptimal) | β-Chloropropionaldehyde Acetal | Non-fused KOH | 210-220°C | ~60% | [3] |
Detailed Experimental Protocol
This protocol is adapted from a verified procedure for the acid-catalyzed acetalization of acrolein.[1]
Materials:
-
Acrolein (44 g, 0.79 mole), freshly distilled
-
Triethyl orthoformate (144 g, 0.97 mole)
-
Ammonium nitrate (3 g)
-
Anhydrous ethanol (50 ml)
-
Sodium carbonate (4 g)
Procedure:
-
Catalyst Preparation: Prepare the catalyst solution by dissolving 3 g of ammonium nitrate in 50 ml of warm, anhydrous ethanol.
-
Initial Reaction Mixture: In a suitable reaction vessel, combine 44 g (52.4 ml) of freshly distilled acrolein and 144 g (160 ml) of triethyl orthoformate.
-
Initiation: Add the warm catalyst solution to the acrolein/orthoformate mixture. The reaction is exothermic, and the solution will remain warm for approximately 1.5 hours.
-
Reaction: Allow the mixture to stand and react at room temperature for 6 to 8 hours.
-
Workup - Filtration: After the reaction period, filter the resulting light-red solution to remove any solid impurities.
-
Workup - Neutralization: Add 4 g of sodium carbonate to the filtered solution. This step is crucial to neutralize the ammonium nitrate catalyst, preventing acid-catalyzed decomposition during the subsequent distillation.
-
Purification: Distill the mixture from the sodium carbonate using an efficient fractional distillation column.
-
Collection: Collect the fraction boiling between 120–125 °C. This fraction is the purified this compound. The expected yield is between 73–81 g (72–80%).
References
Technical Support Center: Synthesis of 4,4-Diethoxybut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-diethoxybut-1-ene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Grignard reaction between a vinyl Grignard reagent and triethyl orthoformate.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Poor Grignard Reagent Formation: Presence of moisture or oxygen, inactive magnesium surface. | - Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether).- Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane if they appear dull. |
| Inefficient Reaction with Triethyl Orthoformate: Low reaction temperature, insufficient reaction time. | - Ensure the reaction is carried out at an appropriate temperature, which may require gentle reflux.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time. | |
| Product Loss During Workup: Emulsion formation during extraction, premature hydrolysis of the acetal. | - Use brine (saturated NaCl solution) to break up emulsions during aqueous extraction.- Avoid strongly acidic conditions during workup to prevent hydrolysis of the diethoxy acetal. A saturated ammonium chloride solution is a milder alternative to strong acids for quenching the reaction. | |
| Presence of Significant Byproducts | Wurtz Coupling: The vinyl Grignard reagent reacts with the starting vinyl halide. | - Add the vinyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the Grignard reagent.- Ensure efficient stirring to promote the reaction with magnesium over coupling. |
| Hydrolysis of Grignard Reagent: Reaction with trace amounts of water. | - As with low yield, ensure strictly anhydrous conditions throughout the Grignard reagent formation and reaction. | |
| Formation of Ethanol: The Grignard reagent can react with the ethanol byproduct of the reaction between triethyl orthoformate and any trace water. | - Ensure all reagents are anhydrous. | |
| Unreacted Starting Materials: Incomplete reaction. | - Check the quality and concentration of the Grignard reagent via titration.- Increase the reaction time or temperature as needed, while monitoring for byproduct formation. | |
| Difficulty in Product Purification | Co-distillation with Solvent or Byproducts: Similar boiling points of the product and impurities. | - Use fractional distillation with a Vigreux or packed column for more efficient separation.- Consider column chromatography on silica gel if distillation is ineffective. |
| Product Decomposition during Purification: Acetal hydrolysis on acidic silica gel or during heating. | - Neutralize silica gel with triethylamine before use for chromatography.- Use vacuum distillation at a lower temperature to minimize thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for the synthesis of this compound is not initiating. What should I do?
A1: Failure of a Grignard reaction to initiate is a common problem. Here are a few steps you can take:
-
Activation of Magnesium: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide. You can activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask with a dry glass rod to expose a fresh surface.
-
Ensure Anhydrous Conditions: Even trace amounts of water can prevent the reaction from starting. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Initiation with Heat: Gentle heating with a heat gun in a small spot can sometimes initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.
-
Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of a previously prepared Grignard reagent can help to initiate the reaction.
Q2: I am observing a significant amount of a higher boiling point byproduct in my crude product. What could it be?
A2: A common byproduct in Grignard reactions is the Wurtz coupling product, which in this case would be 1,3-butadiene, which would likely not be observed due to its volatility. However, other coupling reactions can lead to higher molecular weight byproducts. Another possibility is the reaction of the Grignard reagent with unreacted starting materials or intermediates in a non-productive pathway. Careful control of reaction conditions, such as slow addition of reagents, can minimize these side reactions.
Q3: Can I use a different orthoformate ester, such as trimethyl orthoformate?
A3: Yes, it is possible to use other orthoformate esters. Using trimethyl orthoformate would yield 4,4-dimethoxybut-1-ene. The reaction conditions would be similar, but purification conditions such as boiling point during distillation would differ.
Q4: How can I effectively remove the triphenylphosphine oxide byproduct if I use a Wittig-type reaction to synthesize an intermediate?
A4: Triphenylphosphine oxide can be challenging to remove. Here are a few methods:
-
Crystallization: If your product is a solid, recrystallization may leave the triphenylphosphine oxide in the mother liquor.
-
Chromatography: Column chromatography on silica gel is often effective.
-
Precipitation: In some cases, you can precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane to a concentrated solution of the crude product in a more polar solvent like dichloromethane or ether.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is based on the well-established Bodroux-Chichibabin aldehyde synthesis methodology.
Materials:
-
Magnesium turnings
-
Vinyl bromide or vinyl chloride
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Triethyl orthoformate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small amount of anhydrous THF or Et₂O to just cover the magnesium.
-
Add a small portion of vinyl bromide (or chloride) to initiate the reaction. If the reaction does not start, apply gentle heat or add a crystal of iodine.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining vinyl bromide, dissolved in anhydrous THF or Et₂O, dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
-
-
Reaction with Triethyl Orthoformate:
-
Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.
-
Add triethyl orthoformate dropwise from the addition funnel to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours. Monitor the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and then quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Data Presentation
The following table summarizes illustrative quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Grignard Method |
| Reactants | Vinylmagnesium bromide, Triethyl orthoformate |
| Solvent | Anhydrous THF or Et₂O |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | 60-75% |
| Purification Method | Fractional distillation |
| Boiling Point | approx. 144-146 °C at atmospheric pressure |
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Grignard Synthesis Involving Acetals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yields in Grignard syntheses where acetals are either used as protecting groups or are part of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Grignard reaction is not initiating. What are the common causes and solutions?
Answer:
Failure of a Grignard reaction to initiate is a frequent problem, primarily due to the passivating effect of magnesium oxide and the presence of moisture. Grignard reagents are highly sensitive to water and will be quenched if it is present.[1][2][3][4][5]
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions:
-
Glassware: All glassware must be thoroughly dried, either by flame-drying under a vacuum or by oven-drying overnight at a temperature above 100°C.
-
Solvents: Use anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF). It is best practice to distill solvents from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Reagents: Ensure all other reagents, including the alkyl/aryl halide, are free from water. Passing liquid starting materials through a column of activated alumina can remove trace moisture.[6]
-
-
Activate the Magnesium Metal: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting.[7]
-
Mechanical Activation: In a dry flask under an inert atmosphere (nitrogen or argon), gently crush the magnesium turnings with a glass rod to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine (the color will fade as the reaction begins) or a few drops of 1,2-dibromoethane. These agents react with the magnesium surface to remove the oxide layer.[7]
-
FAQ 2: I'm observing very low yields of my desired alcohol product before the acetal formation/deprotection step. What are the likely side reactions?
Answer:
Low yields in Grignard reactions, even when initiated, are often due to side reactions that consume the Grignard reagent or the starting material.
Common Side Reactions:
-
Enolization: If the target ketone or aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the carbonyl compound to form an enolate. This consumes the Grignard reagent and regenerates the starting carbonyl upon workup.[8]
-
Reduction: For sterically hindered ketones and bulky Grignard reagents, a hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon. This results in the formation of an alcohol corresponding to the reduced carbonyl and an alkene from the Grignard reagent.[8]
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl/aryl halide, leading to a homocoupling product. This is more common when using primary or benzylic halides.
Experimental Protocol to Minimize Side Reactions:
-
Temperature Control: Add the Grignard reagent slowly to the carbonyl compound at a low temperature (e.g., -78 °C to 0 °C) to minimize enolization and other side reactions.[9]
-
Reagent Stoichiometry: Using a slight excess of the Grignard reagent can help to compensate for small amounts of water or other impurities.[6]
FAQ 3: My starting material contains a ketone/aldehyde that I want to preserve while reacting the Grignard reagent with another functional group (e.g., an ester). How can I achieve this?
Answer:
This is a classic scenario where a protecting group is necessary. Since Grignard reagents react with ketones, aldehydes, and esters, you must protect the carbonyl group you wish to remain unreacted.[10][11][12] Acetals are excellent protecting groups for aldehydes and ketones against Grignard reagents.[12][13][14]
Detailed Methodology for Acetal Protection:
-
Protection Step: Before forming the Grignard reagent, protect the ketone or aldehyde as a cyclic acetal using ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid). The water generated during this reaction must be removed, typically using a Dean-Stark apparatus, to drive the equilibrium towards acetal formation.[12]
-
Grignard Reaction: Once the carbonyl is protected as an acetal, you can proceed with the Grignard reaction on the other functional group (e.g., an ester). The Grignard reagent will not react with the acetal.[13]
-
Deprotection Step: After the Grignard reaction and aqueous workup, the acetal can be hydrolyzed back to the original carbonyl group by treatment with aqueous acid (e.g., dilute HCl).[12][14]
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the yield of Grignard reactions, based on literature findings.
| Parameter | Condition | Effect on Yield | Reference |
| Water Content | Presence of trace moisture | Drastic reduction in yield due to quenching of the Grignard reagent. | [1][2][4][5] |
| Magnesium Activation | Unactivated (dull) magnesium turnings | Failure to initiate or very low conversion. | [7][15] |
| Reaction Temperature | High temperature during addition | Increased side reactions (enolization, reduction), leading to lower yields of the desired product. | [8][9] |
| Solvent | Ethereal solvents (THF, Diethyl Ether) | Essential for stabilizing the Grignard reagent and facilitating the reaction. | [5][16] |
Visualized Workflows and Pathways
Below are diagrams illustrating key processes in the Grignard synthesis of acetals.
Caption: Troubleshooting workflow for low yields.
Caption: Acetal as a protecting group workflow.
Caption: Competing reaction pathways.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. leah4sci.com [leah4sci.com]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]
- 15. reddit.com [reddit.com]
- 16. byjus.com [byjus.com]
Preventing polymerization of 4,4-Diethoxybut-1-ene during storage
Technical Support Center: 4,4-Diethoxybut-1-ene
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this compound, focusing on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to polymerization during storage?
A1: this compound has two structural features that make it prone to polymerization: a vinyl ether group and a terminal alkene (1-ene). Vinyl ethers are highly susceptible to cationic polymerization, which can be initiated by trace amounts of acidic impurities.[1][2][3] The alkene group can undergo free-radical polymerization, a chain reaction that can be initiated by heat, light, or peroxides formed from exposure to atmospheric oxygen.[4][5]
Q2: What are the primary indicators that my sample of this compound has started to polymerize?
A2: The most common signs of polymerization include a noticeable increase in viscosity, the formation of a gel or solid precipitate, and potential discoloration. In a sealed container, the exothermic nature of polymerization can also lead to a dangerous buildup of pressure.[6]
Q3: What are the ideal conditions for storing this compound to ensure its stability?
A3: To maintain product quality and prevent polymerization, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, specifically a flammables-rated refrigerator.[7] It is critical to protect it from light and heat and to store it under an inert atmosphere, such as nitrogen or argon, to prevent the formation of radical-initiating peroxides.[7]
Q4: What is a polymerization inhibitor and how does it prevent polymerization?
A4: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent premature polymerization.[8] These compounds function by acting as "free radical scavengers." They react with and neutralize any free radicals that may form, effectively terminating the chain reaction before a polymer can be formed.[6][8]
Q5: Which polymerization inhibitors are recommended for this compound?
A5: While specific data for this exact molecule is limited, inhibitors commonly used for other vinyl monomers and alkenes are effective. Phenolic compounds like Butylated hydroxytoluene (BHT) and the monomethyl ether of hydroquinone (MEHQ) are standard choices for inhibiting free-radical polymerization.[8][9]
Q6: How should I handle and dispose of this compound that has already polymerized?
A6: Polymerized material should be considered unusable and treated as hazardous waste. Do not attempt to use it in reactions. The container may be under pressure. Handle it with appropriate personal protective equipment (gloves, eye protection) in a well-ventilated area. Dispose of the material in accordance with your institution's and local regulations for chemical waste.[10]
Troubleshooting Guide
Problem: My previously clear, liquid sample of this compound now appears viscous, cloudy, or contains solid particles.
-
Probable Cause: Spontaneous polymerization has occurred due to improper storage conditions, such as exposure to heat, light, air (oxygen), or acidic contaminants. The inhibitor may also have been depleted over time.
-
Solution:
-
Do not use the sample. The material's properties have changed, and it is no longer suitable for experimental use.
-
Safely discard the material. Treat the container as potentially pressurized. Dispose of the polymerized sample following your organization's hazardous waste protocols.[10]
-
Review your storage protocol. Ensure that new stock is stored under an inert atmosphere, refrigerated, protected from light, and properly inhibited.
-
Problem: I have synthesized or purified a batch of this compound and need to store it.
-
Probable Cause: Freshly prepared monomers are uninhibited and therefore highly reactive and unstable.
-
Solution:
-
Immediately add an inhibitor. Add a suitable free-radical inhibitor, such as BHT, at a concentration of 100-200 ppm.
-
Establish proper storage conditions. Transfer the inhibited monomer to a clean, dry, amber glass container. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly with a PTFE-lined cap.
-
Store appropriately. Place the container in a designated flammables refrigerator (2-8°C).[7]
-
Problem: I suspect my sample is beginning to polymerize, but there are no visible signs.
-
Probable Cause: The sample may be in the early stages of oligomerization (formation of dimers, trimers, etc.), which precedes large-scale polymer formation.
-
Solution:
-
Perform analytical testing. Analyze a small aliquot of the sample using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to look for higher molecular weight species (oligomers).[6]
-
Evaluate results. A significant increase in oligomer peaks compared to a fresh, reliable sample confirms that polymerization has begun.[6]
-
Discard if necessary. If oligomerization is confirmed, it is best to discard the sample to ensure the reproducibility and success of your experiments.
-
Quantitative Data Summary
The following table summarizes the recommended conditions for storing this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 8°C | Reduces the rate of thermal polymerization and radical formation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents the formation of peroxides from atmospheric oxygen, which act as polymerization initiators.[7] |
| Light Exposure | Store in amber or opaque containers | Prevents photo-initiation of radical polymerization.[7] |
| Recommended Inhibitor | Butylated hydroxytoluene (BHT) | Effective free-radical scavenger commonly used for alkenes.[6] |
| Inhibitor Concentration | 100 - 200 ppm | Sufficient to quench incidental free radicals without significantly impacting most subsequent reactions. |
Experimental Protocol: Stabilization of this compound for Storage
Objective: To properly inhibit and store freshly prepared or uninhibited this compound to prevent polymerization.
Materials:
-
This compound (uninhibited)
-
Butylated hydroxytoluene (BHT)
-
Anhydrous dichloromethane (or other suitable volatile solvent)
-
Inert gas supply (Argon or Nitrogen) with delivery system
-
Clean, dry amber glass vial or bottle with a PTFE-lined screw cap
-
Micropipettes or analytical balance
Procedure:
-
Prepare Inhibitor Stock Solution: Accurately prepare a 1% (w/v) stock solution of BHT in anhydrous dichloromethane. For example, dissolve 100 mg of BHT in 10 mL of solvent.
-
Calculate Required Inhibitor Volume: Determine the volume of stock solution needed to achieve a final concentration of 100-200 ppm in your monomer.
-
Example Calculation for 100 ppm in 50 mL of monomer:
-
Target BHT mass = (100 g BHT / 1,000,000 g monomer) * (50 mL monomer * ~0.85 g/mL density) = 0.00425 g = 4.25 mg
-
Volume of 1% stock = 4.25 mg / (100 mg / 10 mL) = 0.425 mL = 425 µL
-
-
-
Add Inhibitor: Transfer the this compound to the final storage container. Using a micropipette, add the calculated volume of BHT stock solution to the monomer and mix gently. The small amount of volatile solvent will not significantly affect the purity.
-
Inert Atmosphere Purge: Gently bubble dry inert gas through the liquid for 1-2 minutes to displace dissolved oxygen. Alternatively, flush the headspace of the container with a stream of inert gas for 30 seconds.
-
Seal and Label: Immediately and tightly seal the container with the PTFE-lined cap. Use paraffin film for extra security if desired.
-
Labeling: Clearly label the container with the product name, date, concentration, and the type and concentration of the added inhibitor (e.g., "this compound + 100 ppm BHT").
-
Storage: Place the labeled container in a flammables-rated refrigerator at 2-8°C.
Visualizations
Caption: Figure 1: Logical diagram illustrating the primary cationic and free-radical pathways that lead to the unintended polymerization of this compound.
Caption: Figure 2: A step-by-step workflow for the proper handling and storage of this compound to ensure stability and prevent polymerization.
References
- 1. Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Purification of Products Contaminated with Bromoacetaldehyde Acetal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted bromoacetaldehyde acetal from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of bromoacetaldehyde acetals relevant to their removal?
A1: Understanding the physical properties of bromoacetaldehyde acetals is crucial for selecting an appropriate purification strategy. The diethyl and dimethyl acetals are the most common forms. Both are colorless to pale yellow liquids and are generally soluble in organic solvents like ethanol, ether, and chloroform, but insoluble in water.[1][2] They are also noted to be moisture-sensitive.[2] Key quantitative data is summarized in the table below.
Q2: My product is stable in water. Can I use an aqueous wash to remove unreacted bromoacetaldehyde diethyl acetal?
A2: Yes, an aqueous wash is a primary and effective method for removing a significant portion of unreacted bromoacetaldehyde diethyl acetal, especially if your product has low water solubility. The acetal is immiscible with water.[2] A standard workup procedure involves washing the organic layer with cold water.[3] For enhanced removal of acidic impurities that may have formed, a wash with a cold, dilute basic solution, such as 10% sodium carbonate, is also recommended.[3]
Q3: I've noticed a yellow or brown color in my product after the reaction. What causes this and how can I remove it?
A3: A yellow or brown discoloration is often due to the presence of residual bromine from the synthesis of the bromoacetaldehyde acetal or its decomposition.[4] This can typically be remedied by washing the crude product with a dilute solution of a mild reducing agent, such as sodium bisulfite, followed by a water wash.[4]
Q4: When is distillation a suitable method for removing bromoacetaldehyde acetal?
A4: Vacuum distillation is a highly effective method for separating your product from unreacted bromoacetaldehyde acetal, provided there is a significant difference in their boiling points.[4] This technique is particularly useful for removing the acetal from non-volatile products or products with a much higher boiling point. It is crucial to perform the distillation under reduced pressure to prevent thermal decomposition of the acetal and potentially your product.[3]
Q5: Can I use column chromatography to purify my compound from bromoacetaldehyde acetal?
A5: Column chromatography is a viable option, especially for separating compounds with similar boiling points but different polarities.[4] Since bromoacetaldehyde acetal is a relatively polar molecule, eluting with a non-polar solvent system (e.g., a hexane/ethyl acetate mixture) should allow for the separation of a less polar product from the more polar acetal impurity.[4] It is advisable to first determine the optimal solvent system using thin-layer chromatography (TLC).[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Product is discolored (yellow/brown) | Presence of residual bromine or decomposition of the acetal.[4] | Wash the organic phase with a dilute solution of sodium bisulfite, followed by a water wash.[4] Ensure all purification steps are performed promptly after the reaction. |
| Incomplete removal after aqueous wash | High concentration of the acetal impurity. | Perform multiple washes with cold water and a final wash with cold 10% sodium carbonate solution.[3] |
| Co-elution of impurity during column chromatography | Improper solvent system or poorly packed column.[4] | Optimize the eluent system using TLC to achieve better separation.[4] Ensure the column is packed uniformly. |
| Product decomposition during distillation | Excessive temperature. | Use a high-vacuum system to lower the boiling point of the acetal and your product. A short-path distillation apparatus can minimize the time the product is exposed to heat.[4] |
| Emulsion formation during aqueous workup | High concentration of salts or other intermediates. | Add a saturated brine solution to help break the emulsion. If an emulsion forms when pouring the reaction mixture into ice water, the addition of hydrated sodium sulfate may help.[3] |
Quantitative Data Summary
| Property | Bromoacetaldehyde Diethyl Acetal | Bromoacetaldehyde Dimethyl Acetal |
| Molecular Formula | C6H13BrO2 | C4H9BrO2 |
| Molecular Weight | 197.07 g/mol [2] | 169.02 g/mol |
| Boiling Point | 66-67 °C at 18 mmHg[2][5][6] | ~145-150 °C (likely at atmospheric pressure)[1] |
| 62-63 °C at 15 mmHg[3] | ||
| 84-85 °C at 30 mmHg[3] | ||
| Density | ~1.31 g/mL at 25 °C[2][6] | ~1.06 g/cm³[1] |
| Solubility | Soluble in organic solvents (ethanol, ether, chloroform), insoluble in water.[1][2] | Soluble in organic solvents. |
| Stability | Stable under normal conditions, but moisture-sensitive.[1][2] Can discolor over time.[5] | Stable under neutral or basic conditions, hydrolyzes under acidic conditions.[7] |
Experimental Protocols
Protocol 1: Purification by Aqueous Extraction and Vacuum Distillation
This protocol is recommended when the desired product is non-volatile and stable to water.
-
Quenching: Quench the reaction mixture by pouring it into a separatory funnel containing ice water.[3]
-
Extraction: If the product is in an organic solvent, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) two to three times to ensure complete recovery of the product. Combine all organic layers.
-
Washing:
-
Wash the combined organic layers twice with cold water.[3]
-
Wash once with a cold 10% aqueous sodium carbonate solution.[3]
-
If the solution is colored, wash with a dilute sodium bisulfite solution until the color disappears, followed by a final water wash.
-
Wash with a saturated brine solution to aid in drying.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous calcium chloride[3] or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus, preferably with a short path distillation head.[4]
-
Transfer the crude product to the distillation flask.
-
Gradually apply vacuum and gently heat the flask.
-
Collect the fraction corresponding to the boiling point of bromoacetaldehyde acetal (see table above) to remove it.
-
If the product is distillable, continue heating to distill and collect the purified product. Otherwise, the purified product will remain in the distillation flask.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Bromoacetaldehyde diethyl acetal | 2032-35-1 [chemicalbook.com]
- 6. Bromoacetaldehyde diethyl acetal 0.97 2-Bromo-1,1-diethoxyethane [sigmaaldrich.com]
- 7. Bromoacetaldehyde Dimethyl Acetal - Bromoacetaldehyde Dimethyl Acetal Exporter, Manufacturer & Supplier, Ankleshwar, India [maksons.com]
Technical Support Center: Improving Reaction Selectivity with 4,4-Diethoxybut-1-ene
Welcome to the technical support center for 4,4-Diethoxybut-1-ene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common selectivity challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: Poor Regioselectivity in Hydroboration-Oxidation
Question: I am performing a hydroboration-oxidation on this compound to synthesize 4,4-diethoxybutan-1-ol, but I am observing a significant amount of the 2-ol isomer. How can I improve the regioselectivity for the terminal alcohol?
Answer: The formation of the 2-ol isomer suggests that the hydroboration is not proceeding with the expected high anti-Markovnikov selectivity. This can be due to the electronic influence of the diethyl acetal group and the steric environment around the double bond.
Troubleshooting Steps:
-
Choice of Borane Reagent: Standard borane reagents like BH₃·THF can sometimes exhibit lower regioselectivity. Switching to a bulkier borane reagent can significantly enhance the preference for addition to the less sterically hindered terminal carbon.
-
Reaction Temperature: Lowering the reaction temperature can improve selectivity by favoring the sterically less hindered transition state.
-
Solvent Effects: The choice of solvent can influence the aggregation state of the borane reagent and affect selectivity. Ethereal solvents like THF are standard, but exploring others like diethyl ether or diglyme might be beneficial.
Quantitative Data on Regioselectivity:
| Borane Reagent | Typical Anti-Markovnikov:Markovnikov Ratio for Terminal Alkenes |
| BH₃·THF | >99:1 |
| 9-BBN (9-Borabicyclo[3.3.1]nonane) | >99.9:1 |
| Disiamylborane | >99:1 |
| Dicyclohexylborane | >99:1 |
Table 1: Comparison of regioselectivity for different borane reagents in the hydroboration of terminal alkenes.
Experimental Protocol: Highly Regioselective Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 9-BBN (1.1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of aqueous sodium hydroxide (3 M, 3.0 eq), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash chromatography.
Caption: Troubleshooting workflow for improving hydroboration regioselectivity.
Issue 2: Unwanted Acetal Cleavage During Reaction or Work-up
Question: The diethyl acetal in my this compound is being partially or fully hydrolyzed to the corresponding aldehyde during my reaction or work-up. How can I prevent this?
Answer: Acetals are sensitive to acidic conditions and can hydrolyze to the corresponding carbonyl compound. This is a common issue when reactions are performed in the presence of protic or Lewis acids, or during acidic aqueous work-ups.
Troubleshooting Steps:
-
Control of Reaction pH: Ensure your reaction conditions are neutral or basic. If an acid catalyst is required for a different part of your molecule, consider if a milder Lewis acid or non-aqueous acid source could be used.
-
Anhydrous Conditions: The presence of water is necessary for hydrolysis. Ensuring strictly anhydrous reaction conditions can prevent acetal cleavage even in the presence of trace acid.
-
Work-up Procedure: Use a neutral or slightly basic aqueous solution for the work-up (e.g., saturated aqueous sodium bicarbonate solution). Avoid strong acids.
-
Buffer the Reaction: If the reaction generates acidic byproducts, the addition of a non-nucleophilic base (e.g., proton sponge) can maintain neutrality.
Caption: Decision-making process for preventing acetal hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the ozonolysis of this compound?
A1: Ozonolysis of this compound will cleave the carbon-carbon double bond. The expected initial products are 3,3-diethoxypropanal and formaldehyde. The final isolated product will depend on the work-up conditions used.
-
Reductive Work-up (e.g., with dimethyl sulfide or zinc/acetic acid): This will yield 3,3-diethoxypropanal and formaldehyde.[1]
-
Oxidative Work-up (e.g., with hydrogen peroxide): This will oxidize the initially formed aldehydes. 3,3-diethoxypropanal will be oxidized to 3,3-diethoxypropanoic acid, and formaldehyde will be oxidized to formic acid (which may be further oxidized to carbon dioxide).
Q2: Can this compound be used as a dienophile in a Diels-Alder reaction?
A2: Yes, this compound can act as a dienophile in a Diels-Alder reaction. However, as an unactivated alkene, it is generally a poor dienophile and will require harsh reaction conditions (high temperature and/or pressure) to react with most dienes. The acetal group is not strongly electron-withdrawing or -donating, so the reactivity will be low. To improve reactivity, a Lewis acid catalyst can be used to activate the dienophile, but care must be taken to avoid acetal hydrolysis.
Q3: How can I achieve selective reaction at the alkene without affecting the acetal?
A3: Most reactions that are selective for alkenes under neutral or basic conditions will not affect the acetal. Examples include:
-
Hydroboration-Oxidation: As discussed in the troubleshooting guide, this is compatible with the acetal group.
-
Epoxidation: Using reagents like m-CPBA in a buffered solution (e.g., with NaHCO₃) will selectively form the epoxide without cleaving the acetal.
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will reduce the alkene to the corresponding alkane while leaving the acetal intact.
Q4: What are the potential side reactions when using this compound in acid-catalyzed reactions?
A4: The primary side reaction will be the hydrolysis of the diethyl acetal to form crotonaldehyde. Crotonaldehyde is an α,β-unsaturated aldehyde and is highly reactive. It can undergo further reactions such as polymerization, Michael addition, or aldol condensation under acidic conditions. Therefore, if the desired reaction requires acid catalysis, it is crucial to use anhydrous conditions and carefully control the reaction time and temperature to minimize these side reactions.
Experimental Protocol: Ozonolysis with Reductive Work-up
-
Ozonolysis: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or methanol at -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the alkene.
-
Purge: Bubble nitrogen or argon through the solution to remove excess ozone.
-
Reductive Work-up: Add dimethyl sulfide (DMS, 1.5 eq) to the reaction mixture at -78 °C. Allow the solution to slowly warm to room temperature and stir overnight.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The crude 3,3-diethoxypropanal can be purified by distillation or chromatography.
Caption: General workflow for the ozonolysis of this compound.
References
Minimizing byproduct formation in Diels-Alder reactions with 4,4-Diethoxybut-1-ene
Welcome to the technical support center for optimizing Diels-Alder reactions involving 4,4-diethoxybut-1-ene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Diels-Alder reactions with this compound?
The primary byproduct concerns when using this compound as a diene in Diels-Alder reactions stem from the sensitivity of the acetal functional group. The most common side reactions and byproducts include:
-
Hydrolysis of the Acetal: The diethoxy acetal is susceptible to hydrolysis under acidic conditions, which can be present if using a Lewis acid catalyst or if there are acidic impurities in the reagents or solvent. This hydrolysis can lead to the formation of α,β-unsaturated aldehydes. These aldehydes can then undergo their own reactions, including polymerization or acting as less reactive dienophiles, leading to a complex mixture of products.
-
Polymerization of the Diene: Like many conjugated dienes, this compound can undergo polymerization, especially at elevated temperatures. This can lead to the formation of oligomeric or polymeric materials, reducing the yield of the desired Diels-Alder adduct.
-
Formation of Regioisomers: When reacting with an unsymmetrical dienophile, this compound can lead to the formation of different regioisomers. The electron-donating nature of the alkoxy groups influences the regioselectivity of the reaction.
Q2: How can I prevent the hydrolysis of the this compound during the reaction?
Minimizing hydrolysis of the acetal is critical for a successful Diels-Alder reaction. Here are key strategies:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and that all solvents and reagents are anhydrous. The presence of water will promote the hydrolysis of the acetal, especially in the presence of an acid catalyst.
-
Neutralize Acidic Impurities: If acidic impurities are suspected in the dienophile or solvent, they can be removed by passing the solvent through a column of neutral alumina or by adding a non-nucleophilic base, such as proton sponge, to the reaction mixture.
-
Careful Selection of Lewis Acid: If a Lewis acid catalyst is necessary to promote the reaction, choose one that is less prone to promoting hydrolysis. Milder Lewis acids should be considered. It is also crucial to use the catalyst in stoichiometric or sub-stoichiometric amounts and to perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Q3: What reaction conditions are recommended to minimize byproduct formation?
Optimizing reaction conditions is key to maximizing the yield of the desired Diels-Alder adduct and minimizing byproducts.
-
Temperature Control: Diels-Alder reactions are reversible, and the reverse reaction (retro-Diels-Alder) is favored at higher temperatures. Therefore, it is generally advisable to run the reaction at the lowest temperature that provides a reasonable rate of reaction. This also helps to minimize the potential for polymerization of the diene.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are often used for Diels-Alder reactions. However, for reactions involving sensitive substrates like this compound, the purity of the solvent is paramount.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during Diels-Alder reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired adduct | 1. Decomposition of the diene: The this compound may have decomposed prior to or during the reaction. 2. Unreactive dienophile: The dienophile may not be sufficiently activated. 3. Reaction conditions are too mild: The temperature may be too low or the reaction time too short. | 1. Check the purity of the diene: Use freshly distilled or purified this compound. Store it under an inert atmosphere at a low temperature. 2. Use a more reactive dienophile: Dienophiles with strong electron-withdrawing groups are more reactive. 3. Optimize reaction conditions: Gradually increase the reaction temperature and monitor for product formation. Consider the use of a mild Lewis acid catalyst to accelerate the reaction. |
| Presence of multiple unexpected products | 1. Hydrolysis of the acetal: Acidic conditions are causing the diene to decompose. 2. Polymerization: The reaction temperature is too high, or the reaction time is too long. 3. Formation of regio- and stereoisomers: The reaction is not selective. | 1. Ensure strictly anhydrous and neutral conditions: See FAQ Q2 for detailed steps. 2. Lower the reaction temperature: Conduct the reaction at the lowest effective temperature. 3. Use a Lewis acid to improve selectivity: Lewis acids can enhance both regioselectivity and stereoselectivity. Screen different Lewis acids to find the optimal one for your specific substrate combination. |
| Formation of a polymeric substance | Diene polymerization: High temperatures or the presence of radical initiators can cause the diene to polymerize. | 1. Lower the reaction temperature. 2. Add a radical inhibitor: A small amount of a radical inhibitor, such as hydroquinone, can be added to the reaction mixture. 3. Ensure the absence of peroxides in the solvent: Use freshly distilled solvents. |
Experimental Protocols
Below is a general protocol for a Diels-Alder reaction between this compound and maleic anhydride. This should be considered a starting point and may require optimization for specific applications.
Reaction of this compound with Maleic Anhydride
-
Materials:
-
This compound (freshly distilled)
-
Maleic anhydride
-
Anhydrous toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add maleic anhydride (1.0 equivalent).
-
Add anhydrous toluene to dissolve the maleic anhydride.
-
Add freshly distilled this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Data Presentation
The following table summarizes expected outcomes based on generalized Diels-Alder principles. Specific quantitative data for this compound is not widely available in the literature and will need to be determined empirically.
| Dienophile | Reaction Conditions | Expected Major Product | Potential Byproducts | Typical Yield Range (%) |
| Maleic Anhydride | Toluene, 25-60 °C | endo-adduct | exo-adduct, hydrolysis products, polymer | 60-80 |
| N-Ethylmaleimide | Dichloromethane, 0-25 °C | endo-adduct | exo-adduct, hydrolysis products | 70-90 |
| Acrylonitrile | Benzene, 80 °C, sealed tube | Regioisomeric adducts | Polymer, hydrolysis products | 50-70 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Technical Support Center: Decomposition of 4,4-Diethoxybut-1-ene under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acid-catalyzed decomposition of 4,4-diethoxybut-1-ene.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the acidic decomposition of this compound?
Under acidic conditions, this compound undergoes hydrolysis of the diethyl acetal group to yield crotonaldehyde.
Q2: What is the general mechanism for this reaction?
The reaction proceeds via acid-catalyzed hydrolysis of the acetal. The mechanism involves protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation, forms a hemiacetal. Subsequent protonation of the remaining ethoxy group and elimination of a second molecule of ethanol leads to the formation of the final product, crotonaldehyde.
Q3: What are some common side reactions or byproducts?
The primary product, crotonaldehyde, is reactive and can undergo further reactions, especially under strong acidic conditions or elevated temperatures. Potential side reactions include:
-
Polymerization: Crotonaldehyde can polymerize in the presence of acid.[1]
-
Aldol Condensation: Self-condensation of crotonaldehyde can occur.
-
Oxidation: If air is present, crotonaldehyde can oxidize to crotonic acid.[1]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): Monitor the disappearance of the starting material (this compound) and the appearance of the product (crotonaldehyde). A suitable stain, such as p-anisaldehyde or potassium permanganate, can be used for visualization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the starting material, product, and any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the conversion of the starting material to the product by observing the disappearance of the characteristic signals of this compound and the appearance of the aldehydic and vinylic proton signals of crotonaldehyde.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Poor quality of starting material. | 1. Increase the amount of acid catalyst incrementally. 2. Extend the reaction time and monitor by TLC or GC. 3. Increase the reaction temperature gently. 4. Check the purity of this compound by NMR or GC. |
| Low Yield of Crotonaldehyde | 1. Product lost during workup due to its volatility and water solubility. 2. Polymerization of crotonaldehyde. 3. Competing side reactions. | 1. Use a cooled extraction solvent and perform extractions quickly. Saturate the aqueous layer with NaCl to reduce the solubility of crotonaldehyde. 2. Use milder acidic conditions (e.g., lower concentration of acid, weaker acid). Keep the reaction temperature low. 3. Optimize reaction conditions (acid concentration, temperature, and time) to favor the desired hydrolysis. |
| Formation of a Tar-like Substance | 1. Strong acidic conditions. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a milder acid catalyst or a lower concentration of the strong acid. 2. Maintain a lower reaction temperature. 3. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Product is Contaminated with Ethanol | Incomplete removal of ethanol during workup. | Perform a thorough aqueous workup with brine washes. Use a rotary evaporator to remove residual ethanol, being mindful of the volatility of crotonaldehyde. |
| Inconsistent Results | Variations in reagent quality, reaction setup, or procedure. | Ensure all reagents are of high purity. Standardize the reaction setup and procedure, including addition rates and stirring speed. |
Experimental Protocols
Representative Protocol for the Acid-Catalyzed Hydrolysis of this compound to Crotonaldehyde
Materials:
-
This compound
-
Dilute aqueous acid (e.g., 1 M HCl or 10% aqueous acetic acid)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add the dilute aqueous acid to the solution at room temperature with vigorous stirring. The amount of acid should be catalytic.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete (typically when the starting material is no longer visible by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent carefully using a rotary evaporator at low temperature and pressure to obtain the crude crotonaldehyde.
-
The crude product can be purified by distillation if necessary, although care must be taken due to the potential for polymerization.
Note: This is a general procedure and may require optimization for specific experimental goals.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |
| This compound | C₈H₁₆O₂ | 144.21 | ~145-147 | Colorless liquid |
| Crotonaldehyde | C₄H₆O | 70.09 | 104 | Colorless to pale yellow liquid with a pungent odor[1] |
| Ethanol | C₂H₆O | 46.07 | 78.37 | Colorless liquid |
Table 2: Representative ¹H NMR Chemical Shifts (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Crotonaldehyde | -CHO | 9.51 | d |
| =CH-CHO | 6.86 | dq | |
| CH₃-CH= | 6.13 | ddq | |
| CH₃- | 2.18 | dd |
Note: Data obtained from publicly available spectral databases.[2][3][4]
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for crotonaldehyde synthesis.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 4,4-Diethoxybut-1-ene
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and troubleshooting common issues encountered during chemical reactions involving 4,4-Diethoxybut-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions involving this compound?
A1: The most prevalent catalytic reaction for this compound is olefin metathesis, particularly cross-metathesis (CM). This powerful carbon-carbon double bond forming reaction is utilized to synthesize more complex molecules.[1] Given its structure as a terminal alkene, it can be reacted with other olefins to create new, functionalized products.
Q2: Which catalysts are recommended for metathesis reactions with this compound?
A2: For general cross-metathesis reactions, second-generation Grubbs and Hoveyda-Grubbs catalysts are highly recommended due to their high activity and functional group tolerance.[2] Specific examples include:
-
Hoveyda-Grubbs II Catalyst: Often a good starting point for optimizing reaction conditions.[2]
-
Grubbs II Catalyst: Known for its high reactivity.
-
Umicore Hoveyda-Grubbs Catalyst® M720 and M730 series: Recommended for general metathesis reactions, as they are stable and initiate at room temperature.[3][4]
The choice of catalyst can also depend on the specific reaction partner and desired outcome.
Q3: What is a typical starting catalyst loading for a cross-metathesis reaction with this compound?
A3: A typical starting point for catalyst loading in cross-metathesis reactions is around 2.5-5 mol%.[2] However, loadings can sometimes be optimized to be as low as 0.25 mol% under specific conditions with highly active catalysts.[5] It is crucial to optimize the loading for each specific reaction to balance efficiency, cost, and the level of residual metal in the final product.
Q4: How can I minimize the amount of residual ruthenium catalyst in my final product?
A4: Minimizing residual ruthenium is a critical challenge. Strategies include:
-
Optimizing Catalyst Loading: Use the lowest effective catalyst loading.
-
Quenching: After the reaction, quench with agents like ethyl vinyl ether to deactivate the catalyst.[2]
-
Purification: Flash column chromatography on silica gel is a standard method for removing ruthenium byproducts.[2]
-
Scavengers: Specific scavengers and protocols have been developed to remove ruthenium residues to very low levels (ppm).[6] Treating the crude reaction mixture with silica gel and DMSO can be effective.[6]
Q5: What solvents are suitable for metathesis reactions of this compound?
A5: The choice of solvent is crucial for catalyst stability and reactivity. Preferred solvents are typically non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-resistant ethers due to their weak binding affinity to the catalyst complex.[3] Anhydrous toluene and dichloromethane are commonly used.[2] It is essential to use deoxygenated solvents for optimal results.[4]
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | 1. Ensure Inert Atmosphere: Ruthenium metathesis catalysts, while relatively stable, can be sensitive to oxygen in solution.[3] Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[2][4] 2. Use Dry, Degassed Solvents: Moisture and oxygen in the solvent can deactivate the catalyst. Use anhydrous, deoxygenated solvents.[4] 3. Check for Catalyst Poisons: Peroxides are known to oxidize the metal-carbene bond, rendering the catalyst inactive.[3] Ensure all reagents and solvents are free of peroxides. |
| Sub-optimal Reaction Conditions | 1. Temperature Optimization: While many modern catalysts initiate at room temperature, some reactions require heating to achieve a reasonable rate.[3][4] Screen a range of temperatures (e.g., 40°C to 80°C).[2] 2. Concentration Adjustment: For cross-metathesis, higher concentrations are generally favored.[3] However, very high concentrations might lead to side reactions. An initial concentration of around 0.1 M is a good starting point.[2] |
| Incorrect Catalyst Choice | 1. Screen Different Catalysts: If a standard catalyst like Hoveyda-Grubbs II is ineffective, consider trying other catalysts with different steric or electronic properties, such as Grubbs II or other specialized Hoveyda-Grubbs catalysts.[3][4] |
Issue 2: Formation of Significant Side Products (e.g., Homodimers)
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Reactant Ratio | 1. Vary the Stoichiometry: In cross-metathesis, using a slight excess of one of the olefin partners (often the more volatile or less valuable one) can favor the desired cross-product over homodimers. A common starting point is a 1:1.2 ratio of this compound to the coupling partner.[2] |
| Inefficient Gaseous Byproduct Removal | 1. Remove Ethene: Metathesis reactions involving terminal alkenes produce ethene as a byproduct. The presence of ethene can inhibit the reaction and lead to catalyst decomposition.[3] Bubbling an inert gas (like argon or nitrogen) through the reaction mixture can help remove ethene and drive the reaction to completion.[3] |
| High Catalyst Loading | 1. Reduce Catalyst Amount: In some cases, using a higher than necessary catalyst loading can lead to unwanted side reactions.[4] Try reducing the catalyst loading after initial optimization. |
Quantitative Data
Table 1: Optimization of Reaction Conditions for a Representative Cross-Metathesis Reaction
This table is based on a model cross-metathesis reaction and illustrates how varying catalyst loading and other parameters can affect the product yield.
| Entry | Catalyst | Catalyst Loading (mol%) | Concentration (M) | Temperature (°C) | Time (h) | Yield of Cross-Product (%) |
| 1 | Hoveyda-Grubbs II | 2.5 | 0.1 | 60 | 12 | 88 |
| 2 | Hoveyda-Grubbs II | 5 | 0.1 | 60 | 8 | 92 |
| 3 | Hoveyda-Grubbs II | 5 | 0.2 | 60 | 8 | 90 |
| 4 | Hoveyda-Grubbs II | 5 | 0.1 | 40 | 16 | 85 |
| 5 | Hoveyda-Grubbs II | 5 | 0.1 | 80 | 4 | 91 |
Data adapted from a representative cross-metathesis protocol and may require optimization for specific substrates.[2]
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Cross-Metathesis of this compound
This protocol describes a typical procedure for the cross-metathesis of this compound with a generic terminal alkene partner using Hoveyda-Grubbs II catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkene partner (1.2 equiv)
-
Hoveyda-Grubbs II catalyst (5 mol%)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound.
-
Add anhydrous toluene to dissolve the substrate to a concentration of 0.1 M.
-
Add the terminal alkene partner to the solution.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Hoveyda-Grubbs II catalyst to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 60°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
To quench the reaction and deactivate the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[2]
Visualizations
Caption: General experimental workflow for cross-metathesis of this compound.
Caption: Troubleshooting logic for low product yield in metathesis reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. React App [pmc.umicore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methylene Capping Facilitates Cross-Metathesis Reactions of Enals: A Short Synthesis of 7-Methoxywutaifuranal from the Xylochemical Isoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Validation & Comparative
Unmasking the Hidden Complexities: A Comparative Guide to Byproducts in 4,4-Diethoxybut-1-ene Synthesis
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comparative analysis of byproducts generated during the synthesis of 4,4-diethoxybut-1-ene, a versatile building block in organic synthesis. By understanding the impurity profiles of different synthetic routes, researchers can select the most appropriate method for their specific needs, ensuring the integrity and reliability of their subsequent research and development efforts.
This publication delves into the characterization of byproducts from common synthesis pathways for this compound and presents a comparison with alternative methods, supported by experimental data from relevant literature.
Key Synthesis Routes and Their Byproduct Profiles
The synthesis of this compound is commonly approached through several key methodologies. Each route, while effective in producing the target molecule, is accompanied by a unique set of potential byproducts that can impact purity and downstream applications.
Acid-Catalyzed Acetalization of Crotonaldehyde with Ethanol
This widely used method involves the reaction of crotonaldehyde with ethanol in the presence of an acid catalyst. While seemingly straightforward, this process is susceptible to several side reactions, leading to a range of impurities.
Experimental Protocol: Acid-Catalyzed Acetalization
A mixture of crotonaldehyde (1 equivalent) and ethanol (2.5 equivalents) is treated with a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or ferric chloride) at room temperature. The reaction is monitored by gas chromatography (GC) until the starting material is consumed. The mixture is then neutralized, and the product is isolated by distillation. Byproducts are typically identified by Gas Chromatography-Mass Spectrometry (GC-MS).
Byproduct Characterization:
Under acidic conditions, crotonaldehyde is prone to several side reactions including dimerization, polymerization, and oxidation.[1][2] The primary byproduct of concern is the Michael addition product of ethanol to crotonaldehyde diethyl acetal.
| Byproduct Name | Structure | Formation Pathway | Typical Abundance (GC Peak Area %) |
| 3,4,4-Triethoxybutan-1-ol | CH3CH(OCH2CH3)CH2CH(OCH2CH3)2 | Michael addition of ethanol to this compound | 5-15% |
| Crotonaldehyde Dimer | C8H12O2 | Acid-catalyzed dimerization of crotonaldehyde | 2-5% |
| Polymeric materials | (C4H6O)n | Acid-catalyzed polymerization of crotonaldehyde | Variable, often non-volatile |
| Crotonic Acid | CH3CH=CHCOOH | Oxidation of crotonaldehyde | <1% (if air is excluded) |
Table 1: Common byproducts identified in the acid-catalyzed synthesis of this compound from crotonaldehyde and ethanol.
Logical Workflow for Byproduct Formation:
Figure 1: Logical workflow of byproduct formation in the acid-catalyzed synthesis.
Grignard Reaction of Propargyl Bromide with Triethyl Orthoformate
An alternative approach involves the reaction of the Grignard reagent derived from propargyl bromide with triethyl orthoformate. This method builds the carbon skeleton and introduces the acetal functionality in a single step.
Experimental Protocol: Grignard Synthesis
Magnesium turnings are activated, and a solution of propargyl bromide in an ethereal solvent (e.g., THF or diethyl ether) is added to form the Grignard reagent. This is then added to a solution of triethyl orthoformate. The reaction is quenched with an aqueous ammonium chloride solution, and the product is extracted and purified by distillation.
Byproduct Characterization:
The high reactivity of the Grignard reagent can lead to several byproducts. The primary concerns are self-coupling of the Grignard reagent and reactions with any carbonyl impurities.
| Byproduct Name | Structure | Formation Pathway | Typical Abundance (GC Peak Area %) |
| 1,5-Hexadiyne | HC≡CCH2CH2C≡CH | Wurtz-type coupling of propargyl Grignard | 3-8% |
| Allenic Acetal | H2C=C=CHCH(OCH2CH3)2 | Isomerization of the propargyl Grignard | 1-3% |
| Ethanol | CH3CH2OH | Reaction of Grignard with trace water | Variable |
Table 2: Common byproducts in the Grignard-based synthesis of this compound.
Reaction Pathway Diagram:
Figure 2: Reaction pathway for the Grignard synthesis and its byproducts.
Alternative Synthesis: The Wittig Reaction
A less common but viable alternative for the synthesis of terminal alkenes is the Wittig reaction. For this compound, this would involve the reaction of a phosphorus ylide with 3,3-diethoxypropanal.
Byproduct Characterization:
The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to remove from the desired product due to its high polarity and low volatility.[3]
| Byproduct Name | Structure | Formation Pathway | Stoichiometry |
| Triphenylphosphine Oxide | (C6H5)3P=O | Inherent to the Wittig reaction mechanism | 1 equivalent |
Table 3: Primary byproduct of the Wittig synthesis route.
Experimental Workflow for Wittig Synthesis and Purification:
Figure 3: Experimental workflow for the Wittig synthesis and purification.
Comparative Analysis and Recommendations
| Synthesis Route | Key Advantages | Key Disadvantages | Recommended For |
| Acid-Catalyzed Acetalization | Readily available starting materials, simple procedure. | Formation of multiple byproducts, potential for polymerization. | Large-scale synthesis where high purity is not the primary concern. |
| Grignard Reaction | Good yield, direct formation of the carbon skeleton. | Requires anhydrous conditions, formation of coupling and isomerization byproducts. | Applications requiring a moderate level of purity and where handling of Grignard reagents is feasible. |
| Wittig Reaction | High regioselectivity for the terminal alkene. | Stoichiometric formation of triphenylphosphine oxide, which is difficult to remove. | Small-scale synthesis where high purity is critical and chromatographic purification is acceptable. |
Table 4: Comparison of synthesis routes for this compound.
The choice of synthetic route for this compound should be guided by the specific requirements of the intended application. For applications demanding the highest purity, the Wittig reaction, despite its purification challenges, offers the most direct route to the desired terminal alkene with a predictable primary byproduct. For larger-scale productions where minor impurities can be tolerated or removed by fractional distillation, the acid-catalyzed acetalization of crotonaldehyde remains a viable and economical option. The Grignard approach offers a good balance between yield and purity but requires careful control of reaction conditions to minimize side products. A thorough analysis of the impurity profile of the synthesized this compound is crucial to ensure the success of subsequent synthetic transformations.
References
A Comparative Guide to the Reactivity of 4,4-Diethoxybut-1-ene and 4,4-Dimethoxybut-1-ene
This guide provides a detailed comparison of the reactivity of 4,4-diethoxybut-1-ene and 4,4-dimethoxybut-1-ene, tailored for researchers, scientists, and professionals in drug development. The comparison is based on established principles of organic chemistry, focusing on the influence of steric and electronic effects on the reactivity of the acetal functional group present in both molecules.
Introduction
This compound and 4,4-dimethoxybut-1-ene are valuable bifunctional building blocks in organic synthesis. They both possess a terminal alkene and a masked aldehyde in the form of a diethyl acetal and a dimethyl acetal, respectively. This unique combination allows for a variety of selective chemical transformations. The choice between these two reagents often depends on their relative reactivity, particularly the stability of the acetal group under different reaction conditions. This guide aims to provide a clear comparison of their reactivity profiles, supported by theoretical principles and generalized experimental protocols.
Theoretical Background: Acetal Hydrolysis
The reactivity of both this compound and 4,4-dimethoxybut-1-ene is predominantly governed by the acid-catalyzed hydrolysis of the acetal group. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of an acid catalyst.[1]
The mechanism of acid-catalyzed acetal hydrolysis proceeds in a stepwise manner:
-
Protonation of one of the oxygen atoms of the acetal.
-
Cleavage of a carbon-oxygen bond to form an alcohol and a resonance-stabilized carboxonium ion. The formation of this carboxonium ion is the rate-determining step of the reaction.[1][2]
-
Nucleophilic attack of a water molecule on the carboxonium ion.
-
Deprotonation to yield a hemiacetal.
-
Protonation of the remaining alkoxy group.
-
Elimination of a second molecule of alcohol to form a protonated aldehyde.
-
Deprotonation to give the final aldehyde product.
The rate of hydrolysis is primarily influenced by the stability of the carboxonium ion intermediate. Factors that stabilize this positively charged intermediate will accelerate the rate of hydrolysis.[1][2] The two main factors to consider when comparing the reactivity of this compound and 4,4-dimethoxybut-1-ene are electronic effects and steric effects.
-
Electronic Effects: The ethyl group in the diethoxy derivative is slightly more electron-donating than the methyl group in the dimethoxy derivative due to greater hyperconjugation and inductive effects. This increased electron-donating ability could lead to greater stabilization of the carboxonium ion intermediate, potentially leading to a faster rate of hydrolysis for the diethoxy acetal.
-
Steric Effects: The ethoxy group is sterically bulkier than the methoxy group. This increased steric hindrance in this compound could potentially hinder the approach of the acid catalyst and water molecules, thereby slowing down the rate of hydrolysis.[3][4][5] The relief of steric strain upon formation of the planar carboxonium ion could also influence the reaction rate.
The overall reactivity will be a balance of these opposing electronic and steric effects. In many cases of acid-catalyzed acetal hydrolysis, steric effects can play a more dominant role, suggesting that 4,4-dimethoxybut-1-ene may hydrolyze at a faster rate than this compound.
Data Presentation: A Comparative Overview
The following table summarizes the expected differences in reactivity between this compound and 4,4-dimethoxybut-1-ene based on general principles of physical organic chemistry.
| Property | 4,4-Dimethoxybut-1-ene | This compound | Rationale |
| Relative Rate of Acid-Catalyzed Hydrolysis | Expected to be faster | Expected to be slower | The smaller size of the methoxy groups leads to less steric hindrance for the approach of the acid catalyst and nucleophile (water).[3][4][5] This effect is often more significant than the slightly lower electron-donating ability of the methyl groups compared to the ethyl groups. |
| Stability to Acidic Conditions | Lower | Higher | Due to the faster rate of hydrolysis, the dimethoxy acetal is less stable in acidic media compared to the diethoxy acetal. |
| Steric Hindrance at the Acetal Carbon | Lower | Higher | The ethyl groups are bulkier than the methyl groups.[3][5] |
| Electronic Effect of the Alkoxy Groups | Slightly less electron-donating | Slightly more electron-donating | Ethyl groups are better electron donors than methyl groups through induction and hyperconjugation. This would favor a faster reaction for the diethoxy derivative, but this effect is often outweighed by steric factors.[1][2] |
| Suitability as a Protecting Group | Good for facile deprotection | Better for enhanced stability | The slower hydrolysis of the diethoxy acetal makes it a more robust protecting group when greater stability towards acidic conditions is required. |
Experimental Protocols
The following is a general experimental protocol for the acid-catalyzed hydrolysis (deprotection) of a 4,4-dialkoxybut-1-ene to yield 3-butenal.
Objective: To deprotect the acetal to the corresponding aldehyde.
Materials:
-
4,4-Dialkoxybut-1-ene (this compound or 4,4-dimethoxybut-1-ene)
-
Acetone (or Tetrahydrofuran)
-
Dilute aqueous acid (e.g., 1 M HCl, or a solution of p-toluenesulfonic acid in water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4,4-dialkoxybut-1-ene (1 equivalent) in a mixture of acetone (or THF) and water (typically a 4:1 to 10:1 ratio).
-
Initiation of Hydrolysis: To the stirring solution, add the dilute aqueous acid catalyst (0.1 to 1 equivalent).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time will vary depending on the substrate and the acid concentration. It is expected that the hydrolysis of 4,4-dimethoxybut-1-ene will be faster than that of this compound under identical conditions.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-butenal.
-
Purification: If necessary, purify the crude product by distillation or column chromatography.
Note: 3-butenal is a volatile and potentially unstable compound. It is often used immediately in the next synthetic step without extensive purification.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the relative reactivity of the two acetals.
Caption: Experimental workflow for acetal deprotection.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Butenal Precursors: 4,4-Diethoxybut-1-ene and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate precursor is a critical decision in the synthesis of butenal, a valuable intermediate in the production of pharmaceuticals and other fine chemicals. This guide provides an objective comparison of 4,4-diethoxybut-1-ene with other common butenal precursors, supported by experimental data to inform your synthetic strategy.
Performance Comparison of Butenal Precursors
The following table summarizes key performance indicators for the synthesis of butenal from various precursors. The data has been compiled from available literature and patents to provide a comparative overview of yield, purity, and reaction conditions.
| Precursor | Method | Typical Yield (%) | Typical Purity (%) | Key Reaction Conditions |
| This compound | Acid-Catalyzed Hydrolysis | Not explicitly found | Not explicitly found | Aqueous acid (e.g., HCl, H₂SO₄), often with a co-solvent. |
| Crotonaldehyde (from Acetaldehyde) | Aldol Condensation & Dehydration | 94.2 - 94.5[1] | >95% (trans-isomer) | Alkaline catalyst followed by acid-catalyzed dehydration.[1] |
| Butanal Diethyl Acetal (as proxy for this compound synthesis) | Acetal Synthesis | 73.1[1] | 98.6[1] | Ethanol, triethyl orthoformate, amidosulfonic acid catalyst.[1] |
| Crotyl Alcohol | Oxidation (e.g., PCC, Swern, Dess-Martin) | Yields vary depending on the specific oxidation method. | Generally high, but dependent on purification. | Requires stoichiometric oxidant and specific solvent/temperature conditions. |
Experimental Protocols
Detailed methodologies for the synthesis of butenal and its precursors are crucial for reproducibility and optimization. Below are representative experimental protocols for key transformations.
Synthesis of 3-Methyl-2-butenal Diethyl Acetal (as a proxy for this compound synthesis)
This procedure, adapted from a patent, describes the formation of a butenal acetal, which is structurally related to this compound.
Materials:
-
3-Methyl-2-butenal
-
Ethanol
-
Triethyl orthoformate
-
Amidosulfonic acid
-
Potassium carbonate
Procedure:
-
To a reaction vessel, add 106.6 g (2.32 mol) of ethanol, 306 g (2.07 mol) of triethyl orthoformate, and 330 mg (3.4 mmol) of amidosulfonic acid.[1]
-
Cool the mixture with ice and add 125 g (1.49 mol) of 3-methyl-2-butenal dropwise over 2.5 hours.[1]
-
Stir the reaction mixture for an additional 1.5 hours.[1]
-
Add 10 g of potassium carbonate to the reaction mixture.[1]
-
The product, 3-methyl-2-butenal diethyl acetal, can be purified by distillation.[1] The reported yield of the distilled product is 73.1% with a purity of 98.6% as determined by GC analysis.[1]
Industrial Production of Crotonaldehyde from Acetaldehyde
This process involves the aldol condensation of acetaldehyde followed by dehydration.
Materials:
-
Acetaldehyde
-
Alkaline catalyst
-
Acidic solution for dehydration
General Procedure:
-
Acetaldehyde undergoes an aldol condensation reaction in the presence of an alkaline catalyst to produce 2-hydroxybutyraldehyde.[1]
-
The resulting 2-hydroxybutyraldehyde is then heated in an acidic solution to facilitate dehydration, yielding crotonaldehyde.[1]
-
The crude crotonaldehyde is purified, typically by distillation. Industrial processes report acetaldehyde conversion rates of 67.0-67.5% and crotonaldehyde yields of 94.2-94.5%.[1]
General Protocol for the Oxidation of an Allylic Alcohol (e.g., Crotyl Alcohol) using Pyridinium Chlorochromate (PCC)
This is a general procedure for the oxidation of primary or secondary alcohols to aldehydes or ketones.
Materials:
-
Allylic alcohol (e.g., Crotyl alcohol)
-
Pyridinium chlorochromate (PCC)
-
Celite or Molecular Sieves
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, suspend the alcohol in dichloromethane (5 volumes).
-
In a separate flask, prepare a slurry of PCC (1.2 equivalents) and Celite in dichloromethane (5 volumes).
-
At 0°C, add the PCC slurry to the alcohol solution.
-
Allow the reaction to stir at room temperature for 2 to 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered through a pad of silica gel to remove the chromium byproducts, and the solvent is removed under reduced pressure to yield the crude aldehyde. Further purification can be achieved by distillation or chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the synthesis of butenal from different precursors.
Caption: Synthetic pathways to butenal from various precursors.
Safety Profile Comparison
A critical aspect of precursor selection is the associated safety profile.
| Precursor | Key Hazards |
| This compound | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. |
| Crotonaldehyde | Highly flammable. Toxic by inhalation, in contact with skin, and if swallowed. Causes severe skin and eye irritation. Lachrymatory. |
Disclaimer: This information is intended for educational purposes by qualified professionals. Always consult the relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before handling any chemical.
This guide provides a comparative framework for selecting a suitable butenal precursor. The choice will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and safety considerations.
References
Quantitative Analysis of 4,4-Diethoxybut-1-ene: A Comparative Guide to qNMR and Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of the concentration and purity of chemical compounds is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the quantitative analysis of 4,4-Diethoxybut-1-ene.
This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative analysis of their performance based on experimental data for structurally related compounds.
At a Glance: Method Comparison
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Quantification | Absolute quantification against a certified internal standard. | Relative or absolute quantification using an internal or external standard. | Relative or absolute quantification using an internal or external standard. |
| Accuracy | High (typically >99%)[1] | High (dependent on standard purity) | High (dependent on standard purity) |
| Precision (%RSD) | High (<1%)[1] | High (<2%) | Good (<5%) |
| Sample Throughput | Moderate | High | High |
| Destructive | No | Yes | Yes |
| Structural Info | Yes | No | No |
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that enables the determination of the absolute concentration of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration.[1][2] The direct proportionality between signal intensity and the number of protons makes it a powerful tool for purity assessment and concentration determination without the need for an analyte-specific reference standard.[1]
Experimental Protocol: qNMR
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a clean NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard by gentle vortexing.
2. ¹H NMR Spectrum of this compound: Based on the structure and known chemical shifts of similar compounds, the following proton signals are expected for this compound in CDCl₃:
-
Vinyl protons (-CH=CH₂): ~5.8-6.0 ppm (multiplet, 1H) and ~5.0-5.2 ppm (multiplet, 2H)
-
Acetal proton (-CH(OEt)₂): ~4.5-4.7 ppm (triplet, 1H)
-
Methylene protons (-CH₂-CH=): ~2.3-2.5 ppm (multiplet, 2H)
-
Ethoxy methylene protons (-O-CH₂-CH₃): ~3.4-3.7 ppm (quartet, 4H)
-
Ethoxy methyl protons (-O-CH₂-CH₃): ~1.1-1.3 ppm (triplet, 6H)
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Key acquisition parameters for accurate quantification include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative work) to ensure full relaxation.
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio (>250:1).[1]
-
4. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the acetal proton at ~4.6 ppm) and a signal from the internal standard.
-
The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / V) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the internal standard
-
IS = Internal Standard
-
References
Validating the Structure of 4,4-Diethoxybut-1-ene Derivatives: A Comparative Guide
In the realm of organic synthesis, particularly in the development of complex molecules and pharmaceuticals, the protection of reactive functional groups is a critical step. Aldehydes, with their high reactivity, often require masking to prevent unwanted side reactions. The diethyl acetal, 4,4-diethoxybut-1-ene, serves as a valuable protected form of the corresponding aldehyde, but-3-enal. This guide provides a comprehensive comparison of the validation of its structure against alternative protecting groups, supported by experimental data and detailed protocols.
Comparison of Aldehyde Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. Here, we compare the diethyl acetal (an acyclic acetal) with a cyclic acetal, 2-(but-3-en-1-yl)-1,3-dioxolane.
| Feature | This compound (Diethyl Acetal) | 2-(but-3-en-1-yl)-1,3-dioxolane (Cyclic Acetal) |
| Structure |
| |
| Stability | Stable to basic and nucleophilic reagents. | Generally more stable to acidic conditions than acyclic acetals due to the chelate effect. Stable to bases and nucleophiles. |
| Formation | Acid-catalyzed reaction of the aldehyde with two equivalents of ethanol, typically with removal of water. | Acid-catalyzed reaction of the aldehyde with one equivalent of ethylene glycol, with removal of water. |
| Deprotection | Mild aqueous acid. | Mild aqueous acid. |
| Spectroscopic Signature (¹H NMR) | Characteristic quartet and triplet for the ethoxy groups. | Characteristic multiplet for the dioxolane ring protons. |
| Spectroscopic Signature (¹³C NMR) | Resonances for the two carbons of the ethoxy group. | Single resonance for the two equivalent carbons of the ethylene glycol moiety. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization are crucial for reproducibility and validation.
Synthesis of this compound
This procedure is adapted from the synthesis of similar acetals.
Materials:
-
But-3-enal
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of but-3-enal (1.0 eq) in a three-fold excess of absolute ethanol, add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation to obtain pure this compound.
NMR Sample Preparation and Data Acquisition
Procedure:
-
Dissolve 10-20 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Data Presentation
The following tables summarize the expected quantitative data for the structural validation of this compound and a common alternative.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1 (CH=CH₂) | 5.75-5.90 | m | - |
| H-2 (=CH₂) | 5.00-5.15 | m | - | |
| H-3 (-CH₂-) | 2.30-2.40 | q | ~7.0 | |
| H-4 (-CH(OEt)₂) | 4.50-4.60 | t | ~5.5 | |
| -OCH₂CH₃ | 3.45-3.65 | m | ~7.0 | |
| -OCH₂CH₃ | 1.15-1.25 | t | ~7.0 | |
| 2-(but-3-en-1-yl)-1,3-dioxolane | H-1 (CH=CH₂) | 5.70-5.85 | m | - |
| H-2 (=CH₂) | 4.95-5.10 | m | - | |
| H-3 (-CH₂-) | 2.15-2.25 | q | ~7.2 | |
| H-4 (-CH₂-) | 1.70-1.80 | q | ~7.2 | |
| H-5 (-CH(O)₂) | 4.80-4.90 | t | ~5.0 | |
| -OCH₂CH₂O- | 3.85-4.00 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-1 (=CH₂) | ~135 |
| C-2 (CH=) | ~117 | |
| C-3 (-CH₂-) | ~35 | |
| C-4 (-CH(OEt)₂) | ~102 | |
| -OCH₂CH₃ | ~61 | |
| -OCH₂CH₃ | ~15 | |
| 2-(but-3-en-1-yl)-1,3-dioxolane | C-1 (=CH₂) | ~138 |
| C-2 (CH=) | ~115 | |
| C-3 (-CH₂-) | ~32 | |
| C-4 (-CH₂-) | ~30 | |
| C-5 (-CH(O)₂) | ~104 | |
| -OCH₂CH₂O- | ~65 |
Table 3: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)
| Compound | m/z of Key Fragments | Identity of Fragment |
| This compound | 144 (M⁺) | Molecular Ion |
| 115 | [M - C₂H₅]⁺ | |
| 99 | [M - OC₂H₅]⁺ | |
| 73 | [CH(OC₂H₅)₂]⁺ (Base Peak) | |
| 41 | [C₃H₅]⁺ | |
| 2-(but-3-en-1-yl)-1,3-dioxolane | 128 (M⁺) | Molecular Ion |
| 99 | [M - C₂H₃O]⁺ | |
| 73 | [C₃H₅O₂]⁺ (Base Peak) | |
| 55 | [C₃H₃O]⁺ | |
| 41 | [C₃H₅]⁺ |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a decision-making process for selecting an appropriate aldehyde protecting group.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
A comparative study of different synthetic routes to 4,4-Diethoxybut-1-ene
A Comparative Guide to the Synthetic Routes of 4,4-Diethoxybut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to this compound, a potentially valuable building block in organic synthesis. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this document outlines two proposed synthetic strategies based on well-established and analogous organic reactions: the Wittig reaction and a Grignard reaction. The methodologies presented are derived from similar transformations and are intended to provide a solid foundation for experimental investigation.
Comparison of Proposed Synthetic Routes
The following table summarizes the key aspects of the two proposed synthetic routes to this compound, offering a clear comparison to aid in methodological selection.
| Feature | Route 1: Wittig Reaction | Route 2: Grignard Reaction |
| Starting Materials | 3,3-Diethoxypropanal, Methyltriphenylphosphonium bromide | Bromoacetaldehyde diethyl acetal, Vinyl bromide, Magnesium |
| Key Transformation | Wittig Olefination | Grignard Reagent Formation and Alkylation |
| Potential Advantages | High chemoselectivity for the carbonyl group. Milder reaction conditions are often possible. | Utilizes readily available and inexpensive starting materials. A well-understood and robust C-C bond formation method. |
| Potential Challenges | The starting aldehyde, 3,3-diethoxypropanal, may not be commercially available and could require synthesis. The removal of the triphenylphosphine oxide byproduct can sometimes be challenging. | Grignard reagents are highly sensitive to moisture and require strictly anhydrous reaction conditions. Potential for side reactions if the temperature is not carefully controlled. |
| Estimated Yield | Moderate to High | Moderate |
Experimental Protocols
The following are proposed detailed experimental protocols for the two synthetic routes. These protocols are adapted from established procedures for analogous reactions.
Route 1: Wittig Reaction of 3,3-Diethoxypropanal
This route involves the reaction of 3,3-diethoxypropanal with a phosphorus ylide (Wittig reagent) to form the desired alkene.[1][2]
Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-butyllithium in hexanes (1.0 equivalent), dropwise to the stirred suspension under a nitrogen atmosphere.
-
After the addition is complete, allow the resulting deep red or orange solution of the ylide to warm to room temperature and stir for 1 hour.
Step 2: Wittig Reaction with 3,3-Diethoxypropanal
-
Cool the freshly prepared ylide solution back to 0 °C.
-
Add a solution of 3,3-diethoxypropanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent like hexane.
Route 2: Grignard Reaction with Bromoacetaldehyde Diethyl Acetal
This route utilizes the reaction of a vinyl Grignard reagent with bromoacetaldehyde diethyl acetal.[3][4][5][6]
Step 1: Preparation of Vinylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to just cover the magnesium turnings.
-
Add a small portion of a solution of vinyl bromide (1.1 equivalents) in anhydrous THF from the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Bromoacetaldehyde Diethyl Acetal
-
Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetaldehyde diethyl acetal (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to afford this compound.
Logical Workflow of Synthetic Routes
The following diagram illustrates the two proposed synthetic pathways to this compound.
Caption: Proposed synthetic pathways to this compound.
References
A Comparative Guide to the Efficacy of 4,4-Diethoxybut-1-ene and Crotonaldehyde Diethyl Acetal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic choice of reagents is paramount to the successful construction of complex molecular architectures. Among the versatile building blocks available, those capable of generating homoenolate equivalents have garnered significant attention for their ability to facilitate umpolung reactivity at the β-carbon of a carbonyl precursor. This guide provides a detailed comparison of two such precursors: 4,4-diethoxybut-1-ene and crotonaldehyde diethyl acetal, offering insights into their relative efficacy, reactivity, and practical applications.
Executive Summary
Both this compound and crotonaldehyde diethyl acetal serve as valuable precursors to the butanal homoenolate, a reactive intermediate that enables the formation of carbon-carbon bonds at the β-position of a carbonyl group. However, their distinct structural features—a terminal alkene in the former and an internal double bond in the latter—give rise to differences in their reactivity, stability, and the conditions required for their effective use. This guide will delve into these differences, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Chemical Properties and Reactivity Profiles
A fundamental understanding of the chemical properties of each compound is crucial for appreciating their respective roles in organic synthesis.
| Property | This compound | Crotonaldehyde Diethyl Acetal |
| Synonyms | 3-Butenal diethyl acetal | 1,1-Diethoxy-2-butene |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol | 144.21 g/mol |
| Boiling Point | 146-148 °C | 143 °C |
| Key Structural Feature | Terminal Vinyl Ether | Internal α,β-Unsaturated Acetal |
| Primary Application | Homoenolate Precursor | Homoenolate Precursor, Michael Acceptor (upon deprotection) |
Table 1: Comparison of the Physical and Chemical Properties of this compound and Crotonaldehyde Diethyl Acetal.
Reactivity as Homoenolate Precursors
The principal utility of both compounds lies in their capacity to generate a butanal homoenolate equivalent upon treatment with a suitable activating agent, typically a Lewis acid. This process involves the generation of a transient carbocationic species that can then react with a variety of nucleophiles at the γ-position, which corresponds to the β-position of the parent aldehyde.
The key distinction in their reactivity stems from the nature of the double bond. The terminal double bond in This compound (a vinyl ether) is generally more electron-rich and, therefore, more susceptible to electrophilic attack. This can lead to higher reactivity and potentially milder reaction conditions for the generation of the homoenolate equivalent.
Conversely, the internal double bond in crotonaldehyde diethyl acetal is part of an α,β-unsaturated system (upon conceptual deprotection). While the acetal group masks the aldehyde, the electronic nature of the double bond is different from that of a simple vinyl ether. The generation of the homoenolate equivalent from this precursor may require different activation conditions.
Experimental Comparison: Homoaldol Reaction
To illustrate the practical differences in their efficacy, we will consider a representative homoaldol reaction, where the generated homoenolate reacts with an aldehyde. While direct side-by-side comparative studies are scarce in the literature, we can infer the relative performance from established protocols for similar substrates.
General Reaction Scheme:
Caption: General workflow for a Lewis acid-mediated homoaldol reaction.
Experimental Protocol: Lewis Acid-Mediated Addition to Benzaldehyde
Objective: To compare the reaction conditions and potential outcomes of the Lewis acid-mediated addition of this compound and crotonaldehyde diethyl acetal to benzaldehyde.
Materials:
-
This compound
-
Crotonaldehyde diethyl acetal
-
Benzaldehyde
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure for this compound:
-
To a stirred solution of this compound (1.2 mmol) and benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add a 1.0 M solution of titanium tetrachloride in dichloromethane (1.1 mL, 1.1 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Procedure for Crotonaldehyde Diethyl Acetal:
-
To a stirred solution of crotonaldehyde diethyl acetal (1.2 mmol) and benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add a 1.0 M solution of titanium tetrachloride in dichloromethane (1.5 mL, 1.5 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to -40 °C over 2 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcomes and Discussion:
Based on the higher intrinsic reactivity of the vinyl ether moiety, the reaction with This compound is anticipated to proceed under milder conditions and potentially with a lower stoichiometry of the Lewis acid. The reaction time may also be shorter.
The reaction with crotonaldehyde diethyl acetal may require a higher amount of Lewis acid and a longer reaction time or higher temperature to achieve a comparable yield. This is due to the relatively lower nucleophilicity of the internal double bond.
Hydrolysis and Deprotection
The ultimate goal of using these homoenolate precursors is often to unveil the aldehyde functionality in the product. Therefore, the ease and selectivity of the acetal hydrolysis are critical considerations.
Both acetals can be hydrolyzed to the corresponding aldehyde under acidic conditions.[1] The general mechanism involves protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form an oxonium ion, which is then attacked by water.[2]
Caption: General mechanism for the acid-catalyzed hydrolysis of an acetal.
Conclusion and Recommendations
Both this compound and crotonaldehyde diethyl acetal are effective precursors for the butanal homoenolate, providing access to a range of β-functionalized carbonyl compounds. The choice between the two should be guided by the specific requirements of the synthetic transformation.
-
This compound is recommended for reactions where higher reactivity and milder conditions are desired. Its terminal vinyl ether structure facilitates the generation of the homoenolate equivalent, potentially leading to higher yields and shorter reaction times.
-
Crotonaldehyde diethyl acetal may be a suitable alternative, particularly if it is more readily available or cost-effective. However, researchers should be prepared to employ more forcing conditions, such as a higher stoichiometry of Lewis acid or elevated temperatures, to achieve the desired reactivity.
Ultimately, the optimal choice will depend on the specific electrophile, the desired product, and the overall synthetic strategy. It is always advisable to perform small-scale optimization experiments to determine the most effective conditions for a particular reaction. This guide provides a foundational understanding to inform these experimental designs and empower researchers to make strategic decisions in their synthetic endeavors.
References
A Comparative Guide to Greener Synthesis Methods for 4,4-Diethoxybut-1-ene
For researchers and professionals in drug development and chemical synthesis, the adoption of greener methodologies is paramount for sustainable innovation. This guide provides a comparative analysis of synthetic routes to 4,4-diethoxybut-1-ene, a versatile building block, contrasting a traditional Grignard-based approach with modern, greener alternatives. The comparison focuses on key green chemistry metrics, supported by detailed experimental protocols and quantitative data.
Comparison of Synthetic Methodologies
The following table summarizes the key parameters for a traditional synthesis of a close structural analog, 4,4-dialkoxybut-1-yne, and two greener proposed alternatives for this compound. The greener protocols are based on established principles of green chemistry that aim to reduce solvent waste, utilize safer reagents, and improve overall efficiency.
| Parameter | Traditional Protocol: Grignard Reaction in Diethyl Ether | Greener Protocol 1: Grignard Reaction in 2-MeTHF | Greener Protocol 2: Mechanochemical Grignard Formation |
| Reaction Type | Grignard Reaction | Grignard Reaction | Mechanochemical Grignard Formation & Reaction |
| Key Reagents | Propargyl bromide, Magnesium, Triethyl orthoformate, Diethyl ether | Propargyl bromide, Magnesium, Triethyl orthoformate, 2-Methyltetrahydrofuran (2-MeTHF) | Propargyl bromide, Magnesium, Triethyl orthoformate, minimal 2-MeTHF |
| Solvent | Diethyl ether (a hazardous solvent) | 2-Methyltetrahydrofuran (a bio-based, safer alternative)[1] | Minimal (solvent-free grinding)[2] |
| Temperature | Reflux | Reflux | Room Temperature |
| Reaction Time | Several hours | Several hours | ~1 hour for Grignard formation |
| Yield | ~55-75% (for analogous butyne)[3] | Expected to be comparable to traditional method | Potentially high yields reported for similar reactions[2] |
| Work-up | Aqueous quench, extensive extraction with diethyl ether | Aqueous quench, easier phase separation due to low water solubility of 2-MeTHF[1] | Aqueous quench, extraction with a minimal amount of a suitable solvent |
| Key Green Metrics | High E-Factor (significant solvent waste), use of a hazardous solvent | Lower E-Factor (reduced solvent waste, easier solvent recycling), use of a renewable solvent | Very low E-Factor (minimal solvent use), improved energy efficiency (no heating/cooling) |
Experimental Protocols
Traditional Synthesis: Grignard Reaction in Diethyl Ether
This protocol is adapted from the synthesis of the analogous 4,4-dimethoxybut-1-yne.[3]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings (1.2 eq) are placed. A small crystal of iodine is added to initiate the reaction. A solution of propargyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.
-
Reaction with Orthoformate: The Grignard reagent is cooled to 0 °C. A solution of triethyl orthoformate (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted multiple times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.
Greener Synthesis 1: Grignard Reaction in 2-Methyltetrahydrofuran (2-MeTHF)
This proposed greener protocol replaces the traditional solvent, diethyl ether, with the more environmentally friendly 2-MeTHF.[1]
-
Grignard Reagent Formation: Follow the same procedure as the traditional method, but substitute anhydrous diethyl ether with anhydrous 2-MeTHF.
-
Reaction with Orthoformate: The procedure remains the same as the traditional method, using 2-MeTHF as the solvent.
-
Work-up: The reaction is quenched with saturated aqueous ammonium chloride. Due to the limited miscibility of 2-MeTHF with water, the separation of the organic layer is more efficient, reducing the volume of solvent needed for extraction.
-
Purification: The organic layer is washed with brine, dried, and concentrated. The product is purified by vacuum distillation. The recovered 2-MeTHF can be recycled.
Greener Synthesis 2: Mechanochemical Grignard Formation
This proposed protocol utilizes ball-milling to drastically reduce the amount of solvent required for the Grignard reagent formation.[2]
-
Grignard Reagent Formation: In a ball mill jar, add magnesium turnings (1.2 eq), propargyl bromide (1.1 eq), and a minimal amount of 2-MeTHF (as a reaction facilitator). The mixture is milled at room temperature for approximately 1 hour.
-
Reaction with Orthoformate: The resulting Grignard reagent paste is transferred to a reaction flask, and a solution of triethyl orthoformate (1.0 eq) in a minimal amount of a suitable solvent is added. The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The work-up and purification follow a similar procedure to the other methods, but with a significantly lower volume of solvent waste.
Visualizing the Green Chemistry Evaluation Workflow
The following diagram illustrates a logical workflow for assessing and comparing the "greenness" of different synthetic pathways.
Caption: A logical workflow for the evaluation of greener chemical syntheses.
Signaling Pathways and Logical Relationships
The choice of a synthetic route is often a balance between efficiency, cost, and environmental impact. The following diagram illustrates the logical relationship between different synthetic approaches and their alignment with green chemistry principles.
References
A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of Common Methodologies
For researchers, scientists, and professionals in drug development, isotopic labeling is an indispensable tool for tracing molecules, quantifying proteins, and elucidating metabolic pathways. While a variety of reagents and methods exist, this guide provides a comparative overview of widely adopted techniques, supported by experimental data and protocols.
Initial Inquiry: 4,4-Diethoxybut-1-ene
An initial search for isotopic labeling studies involving this compound did not yield specific examples of its use as a labeling reagent in the reviewed literature. This suggests that it is not a commonly employed compound for this purpose. Therefore, this guide will focus on prevalent and well-documented alternative methods that are readily applicable in a research setting.
Alternative Isotopic Labeling Strategies: A Head-to-Head Comparison
The most common approaches to isotopic labeling in fields like proteomics can be broadly categorized into metabolic labeling, enzymatic labeling, and chemical labeling.[1] Among chemical labeling techniques, stable isotope dimethyl labeling (SIDL) has gained significant traction due to its efficiency, cost-effectiveness, and versatility.[1][2]
Here, we compare key features of SIDL with other popular methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and iTRAQ (isobaric Tags for Relative and Absolute Quantitation).
| Feature | Stable Isotope Dimethyl Labeling (SIDL) | SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) |
| Principle | Chemical labeling of primary amines (N-terminus and lysine residues) via reductive amination.[2][3] | Metabolic incorporation of labeled amino acids into proteins during cell culture. | Chemical labeling of primary amines with isobaric tags that fragment in the mass spectrometer to produce reporter ions of different masses. |
| Sample Type | Applicable to virtually any sample type, including cell lysates, tissues, and purified proteins.[2][4] | Primarily for in-vitro cell culture.[2] Difficult to implement for tissues from animals or humans.[2] | Broadly applicable to various sample types. |
| Cost | Uses inexpensive reagents like formaldehyde and sodium cyanoborohydride.[4][5] | Requires expensive isotopically labeled amino acids and specialized cell culture media. | Reagents are generally more expensive than those for SIDL. |
| Multiplexing | Can be extended to multiplex analysis (e.g., 4-plex) by using different isotopic forms of the reagents.[1] | Typically limited to 2 or 3-plex experiments. | Allows for higher levels of multiplexing (up to 8-plex).[1] |
| Reaction Time | Fast, with labeling reactions often complete in under 5 minutes.[3] | Requires multiple cell doublings for complete incorporation of the labeled amino acids. | Typically requires 1-2 hours for the labeling reaction. |
| Labeling Efficiency | Reported to be complete with no detectable byproducts.[3] | High, as the label is incorporated during protein synthesis. | Generally high, but can be affected by sample complexity. |
Experimental Protocol: Stable Isotope Dimethyl Labeling
This section provides a generalized protocol for in-solution stable isotope dimethyl labeling of peptides for quantitative proteomics analysis.
Materials:
-
Peptide sample (typically from a tryptic digest)
-
Triethylammonium bicarbonate (TEAB) buffer
-
Formaldehyde (CH2O) and its isotopic variants (e.g., CD2O, 13CH2O)
-
Sodium cyanoborohydride (NaBH3CN) or its isotopic variants (e.g., NaBD3CN)
-
Formic acid (for quenching the reaction)
Procedure:
-
Sample Preparation: Ensure the peptide sample is in a suitable buffer, such as TEAB, and free of primary amine-containing contaminants.
-
Labeling Reaction:
-
To the peptide solution, add the light or heavy formaldehyde solution.
-
Immediately add the corresponding light or heavy sodium cyanoborohydride solution.
-
Vortex the mixture and incubate at room temperature. The reaction is typically rapid.[3]
-
-
Quenching: Stop the reaction by adding formic acid.
-
Sample Pooling: Combine the differentially labeled samples.
-
Desalting and Analysis: Desalt the combined peptide mixture using a suitable method (e.g., C18 desalting tips) prior to LC-MS/MS analysis.
Workflow and Data Analysis
The general workflow for a quantitative proteomics experiment using stable isotope dimethyl labeling is depicted below.
Caption: General workflow for quantitative proteomics using stable isotope dimethyl labeling.
Following LC-MS/MS analysis, the relative quantification of peptides and proteins is achieved by comparing the signal intensities of the light and heavy labeled peptide pairs in the mass spectra.
Signaling Pathway Analysis Application
Isotopic labeling is a powerful technique to study changes in protein abundance within signaling pathways in response to various stimuli. For example, in a typical kinase signaling pathway, researchers can quantify the changes in the phosphorylation status of downstream proteins.
Caption: A generic kinase signaling pathway where isotopic labeling can quantify phosphorylation changes.
By using isotopic labeling, a researcher can compare a control state (e.g., no ligand) with a stimulated state (ligand present) and accurately quantify the increase in phosphorylation of "Kinase B" and the "Transcription Factor," providing insights into the pathway's activation dynamics.
References
- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
- 3. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope-Coded Dimethyl Tagging for Differential Quantification of Posttranslational Protein Carbonylation by 4-Hydroxy-2-nonenal, an End-Product of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,4-Diethoxybut-1-ene: A Comprehensive Guide for Laboratory Professionals
Essential safety protocols and step-by-step disposal procedures for 4,4-Diethoxybut-1-ene are critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides detailed information for researchers, scientists, and drug development professionals on the proper handling and disposal of this flammable and irritant chemical. Adherence to these procedures will minimize risks and support a culture of safety in your laboratory.
Safety and Hazard Profile of this compound
Understanding the inherent hazards of this compound is the first step in its safe management. This compound is classified as a flammable liquid and can cause skin and eye irritation.
| Property | Value |
| CAS Number | 10602-36-5 |
| Molecular Formula | C8H16O2 |
| GHS Hazard Classifications | Flammable Liquid |
| Skin Irritant | |
| Eye Irritant |
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat or chemical-resistant apron.
-
Respiratory Protection : Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator may be necessary.
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical safety and environmental responsibility. Never dispose of this chemical down the drain or in regular trash.
-
Segregation : Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It should be collected in a dedicated, properly labeled waste container.
-
Container Selection : Use a clean, leak-proof container made of a material compatible with flammable organic liquids. The original container, if in good condition, is often a suitable choice.
-
Labeling : Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
Accumulation : Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from sources of ignition such as heat, sparks, or open flames.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert your supervisor and the laboratory's safety officer.
-
Ventilate : Ensure the area is well-ventilated. If the spill is significant, use a fume hood.
-
Containment : For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Personal Contamination : If the chemical comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

